Acetyltrialanine
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOODAJROGPQO-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172840 | |
| Record name | Acetyltrialanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19245-85-3 | |
| Record name | N-Acetyl-L-alanyl-L-alanyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyltrialanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyltrialanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-N-L-alanyl-N-L-alanyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acetyltrialanine: An Inquiry into a Molecule of Limited Scientific Scrutiny
For the attention of researchers, scientists, and drug development professionals.
This technical guide addresses the current state of scientific knowledge regarding Acetyltrialanine, also known by its systematic name N-Acetyl-L-alanyl-L-alanyl-L-alanine. Despite its availability from various chemical suppliers as a synthetic peptide for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies on its biological functions, mechanism of action, and potential therapeutic applications. This document serves to summarize the available information and highlight the significant gaps in our understanding of this molecule.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and general chemistry resources.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₉N₃O₅ | PubChem |
| Molecular Weight | 273.29 g/mol | Biosynth |
| CAS Number | 19245-85-3 | CAS Common Chemistry |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid | CAS Common Chemistry |
| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | PubChem |
| Appearance | White to off-white powder | Various Suppliers |
| Solubility | Information not widely available | - |
| Storage Temperature | -20°C to -80°C recommended | Various Suppliers |
Reported Biological and Research Applications
Information regarding the biological activity of this compound is sparse and largely confined to its use as a tool in biochemical assays rather than as a bioactive molecule of intrinsic interest. The primary reported applications are:
-
Substrate for Proteolytic Enzymes: The most consistent finding in the limited scientific literature is the use of this compound and its methyl ester derivative as a substrate for proteases, particularly elastase.[1][2][3] For example, N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester has been used to measure elastase activity in human leukocyte lysosomal granules.[3] However, these studies focus on the enzyme's activity and do not provide a detailed analysis of this compound's specific properties or metabolic fate.
-
Component in Prodrug Design: In one study, Ac-Ala-Ala-Ala-OH was coupled to the aminoglycoside of doxorubicin (B1662922) to create a prodrug. This modification was designed to abolish the cytotoxic activity of doxorubicin until cleaved by a specific protease.[4] This application highlights its use as a cleavable peptide linker rather than a molecule with inherent biological effects.
-
Tool in Enzyme Characterization: this compound has been mentioned as a substrate for Nα-acetyl alanine (B10760859) aminopeptidase, facilitating the study of this enzyme's activity and properties.
Unsubstantiated Claims from Commercial Suppliers
It is crucial for the scientific community to be aware that some commercial suppliers make claims about the biological role of this compound that are not currently supported by peer-reviewed scientific literature. For instance, one supplier describes Ac-Ala-Ala-Ala-OH as a calcium-binding protein involved in the activation of zymogens in bacteria such as Salmonella typhimurium. While intriguing, extensive searches of scientific databases have not yielded any primary research articles to validate this assertion. Researchers should therefore approach such claims with caution and seek independent verification.
Lack of Data on Mechanism of Action and Signaling Pathways
A thorough search of scientific literature revealed no studies detailing a specific mechanism of action for this compound in a biological system. Consequently, there is no information available on any signaling pathways that may be modulated by this tripeptide. The absence of such fundamental research significantly limits any potential consideration of this compound for drug development or as a biological modulator.
Experimental Protocols
Due to the limited number of studies investigating the intrinsic properties of this compound, there are no established, detailed experimental protocols for its use beyond its application as a protease substrate. Protocols for its use in elastase assays are generally standard and can be found in the cited literature.
Conclusion and Future Directions
For the research community, this presents both a challenge and an opportunity. The current void in knowledge means that the fundamental biological properties of this compound are yet to be discovered. Future research could focus on:
-
Systematic Screening for Biological Activity: Evaluating this compound in a broad range of biological assays to identify any potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
-
Investigation of Unsubstantiated Claims: Independently testing the hypothesis that this compound can bind calcium and modulate zymogen activation.
-
Metabolic Stability and Pharmacokinetic Studies: Determining the stability of this compound in biological fluids and its pharmacokinetic profile to assess its potential as a therapeutic agent.
Until such foundational research is conducted and published, this compound will remain a molecule of unknown biological significance.
Visualizations
Due to the lack of established signaling pathways or complex experimental workflows specifically involving this compound, no diagrams can be generated at this time. Should future research elucidate such relationships, they can be visualized accordingly.
References
An In-depth Technical Guide on the Structure and Properties of Acetyltrialanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyltrialanine, a tripeptide derivative of alanine (B10760859), holds interest within the fields of biochemistry and pharmaceutical sciences due to its potential role as a building block in novel peptide-based therapeutics and biomaterials. Understanding its fundamental structure and physicochemical properties is paramount for its application in drug design, formulation development, and biochemical studies. This technical guide provides a comprehensive overview of the core structural features of this compound, detailed experimental protocols for the determination of its key physicochemical properties, and a discussion of its potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes detailed, generalized methodologies and predicted values to support further research and development.
Chemical Structure and Identification
This compound is a tripeptide composed of three L-alanine residues, with the N-terminus acetylated. This modification removes the primary amine's charge at physiological pH, altering the molecule's overall physicochemical characteristics compared to the unmodified tripeptide.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[((2S)-2-{[(2S)-2-(acetylamino)propanoyl]amino}propanoyl)amino]propanoic acid[1] |
| Chemical Formula | C₁₁H₁₉N₃O₅ |
| Molecular Weight | 289.29 g/mol |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
| InChI Key | DRYOODAJROGPQO-ACZMJKKPSA-N |
| CAS Number | 19245-85-3[1] |
| Stereochemistry | All three alanine residues are in the L-configuration, designated as (S) in the IUPAC name. |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound (Predicted and General)
| Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | Not available (solid at room temperature) | Purity assessment and solid-state stability. |
| Boiling Point (°C) | Decomposes before boiling | Not applicable for this non-volatile compound. |
| Aqueous Solubility | Predicted to be sparingly soluble to soluble | Affects formulation, bioavailability, and administration routes. |
| pKa (acidic) | ~3-4 (C-terminal carboxylic acid) | Influences charge state and solubility at different pH values. |
| pKa (basic) | N/A (N-terminus is acetylated) | The lack of a basic pKa distinguishes it from unmodified peptides. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be low (hydrophilic) | Indicates the compound's lipophilicity and ability to cross cell membranes. |
Detailed Experimental Protocols
The following sections provide detailed, standardized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established principles for peptide characterization.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity. The capillary melting point method is a widely used and accessible technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.
-
Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.
-
Heating: The sample is heated at a rate of 10-15°C per minute initially. Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug formulation and bioavailability. The shake-flask method is a standard approach to determine equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
Determination of pKa
The acid dissociation constant (pKa) of the C-terminal carboxylic acid can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A known concentration of this compound (e.g., 10 mM) is dissolved in deionized water.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The titrant is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable method for its determination.
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases and then left to stand for complete phase separation.
-
Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Biological Context and Signaling Pathways
While specific biological activities and signaling pathway involvement for this compound are not well-documented, peptides containing oligoalanine sequences have been investigated for their ability to form helical structures and act as cell-penetrating peptides. The N-acetylation can enhance the metabolic stability of peptides by protecting them from aminopeptidase (B13392206) degradation.
As a representative illustration of a complex biological signaling network relevant to cellular metabolism and homeostasis, the Autophagy Signaling Pathway is presented below. Autophagy is a fundamental catabolic process involving the degradation of cellular components via the lysosome, and it is intricately regulated by various signaling cascades.
Conclusion
This compound presents a simple yet intriguing molecular scaffold for further investigation in the realms of medicinal chemistry and material science. This guide has provided a detailed overview of its structure and a comprehensive set of experimental protocols for the characterization of its fundamental physicochemical properties. While specific experimental data for this compound remains to be broadly published, the methodologies and predictive context provided herein offer a solid foundation for researchers to undertake its synthesis, characterization, and evaluation for various applications. Future studies elucidating its biological activities and potential interactions with cellular pathways will be crucial in unlocking its full therapeutic and technological potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine
This technical guide provides a comprehensive overview of the chemical synthesis of the tripeptide N-acetyl-L-alanyl-L-alanyl-L-alanine (Ac-Ala-Ala-Ala-OH). This peptide is a valuable tool in biochemical research and drug development, serving as a building block for larger peptides and as a model for studying protein interactions and stability.[1][2] This document details both solid-phase and solution-phase synthetic approaches, providing structured data and detailed experimental protocols.
Synthetic Strategies and Methodologies
The synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method due to its efficiency, ease of purification, and potential for automation.[3] The peptide is assembled on an insoluble polymer resin, with amino acids added sequentially. Excess reagents and byproducts are removed by simple filtration and washing.[3] The most common strategy employed is the Fmoc/tBu approach.[4]
Solution-Phase Synthesis is a more traditional method where all reactions are carried out in a homogeneous solution. While it can be more labor-intensive and require more complex purification steps like column chromatography after each step, it is highly scalable and avoids issues related to resin swelling and steric hindrance that can occur in SPPS.[5]
Protecting Groups
To ensure the correct peptide sequence, the reactive functional groups of the amino acids (the α-amino group and the carboxylic acid group) must be temporarily blocked or "protected" during the coupling reactions.
-
α-Amino Protecting Groups : The most common protecting groups for the α-amino group are the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the tert-Butoxycarbonyl (Boc) group, which is acid-labile.[6]
-
Carboxyl Protecting Groups : For solution-phase synthesis, the C-terminal carboxylic acid is often protected as a methyl or benzyl (B1604629) ester.[7] In SPPS, the C-terminal amino acid is anchored to the solid support, which serves as the carboxyl protecting group.[3]
Coupling Reagents
Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of the amide (peptide) bond. Common coupling reagents include:
-
Carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).
-
Aminium/Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[8] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce racemization.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine via both solid-phase and a proposed solution-phase method.
Table 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
| Parameter | Value/Reagent | Purpose |
| Resin | Rink Amide MBHA resin | Solid support for peptide assembly.[9] |
| Amino Acids | Fmoc-L-Ala-OH | Building blocks for the peptide chain.[9] |
| Coupling Reagent | HBTU/HOBt | Activation of carboxylic acid for amide bond formation.[9] |
| Base | DIPEA | To maintain basic conditions for coupling.[9] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the Fmoc protecting group.[9] |
| N-terminal Acetylation | Acetic anhydride (B1165640)/DIPEA in DMF | Capping the N-terminus with an acetyl group. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[9] |
| Purification | Preparative RP-HPLC | To obtain the final high-purity peptide.[9] |
| Expected Yield | >70% (crude) | --- |
| Purity (post-HPLC) | >95% | --- |
Table 2: Solution-Phase Synthesis (Boc Strategy)
| Parameter | Value/Reagent | Purpose |
| N-terminal Protection | Boc-L-Ala-OH | Starting protected amino acid.[1] |
| C-terminal Protection | L-Alanine benzyl ester p-tosylate | Starting C-terminally protected amino acid.[1] |
| Coupling Reagent | DCC/HONSu | Activation of carboxylic acid for amide bond formation.[1] |
| Base | Triethylamine (B128534) (NEt 3 ) | To neutralize salts and maintain basic conditions.[1] |
| Boc Deprotection | 4 M HCl in Dioxane | Removal of the Boc protecting group.[1] |
| Final Deprotection | H 2 /Pd-C | Removal of the C-terminal benzyl ester.[1] |
| N-terminal Acetylation | Acetic anhydride | Capping the N-terminus with an acetyl group. |
| Purification | Column Chromatography/Recrystallization | To purify intermediate and final products.[7] |
| Expected Yield | Variable per step | --- |
| Purity (post-purification) | >98% | --- |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of N-acetyl-L-alanyl-L-alanyl-L-alanine
This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell Rink Amide MBHA resin in Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF).[9]
2. First Amino Acid Coupling (Fmoc-L-Ala-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group from the resin's linker.[9] Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate Fmoc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5-10 minutes. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
3. Chain Elongation (Second and Third Alanine (B10760859) Residues):
-
Repeat the Fmoc deprotection and coupling steps as described above for the next two L-alanine residues.
4. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes. Wash the resin with DMF and DCM.
5. Cleavage and Precipitation:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water to the resin and agitate for 2 hours.[9]
-
Filter the mixture to collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9] Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
6. Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol for Solution-Phase Synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine
This protocol is adapted from a synthetic scheme for Boc-Ala-Ala-Ala-OH.[1]
1. Synthesis of Boc-L-Ala-L-Ala-OBzl:
-
Activate Boc-L-Ala-OH (1 eq.) with DCC (1.2 eq.) and HONSu (1.1 eq.) in a suitable solvent like THF or dioxane.
-
In a separate flask, neutralize L-Alanine benzyl ester p-tosylate (1.1 eq.) with triethylamine (1.1 eq.) in DMF.
-
Add the activated Boc-L-Ala-ONSu solution to the neutralized alanine benzyl ester and stir overnight at room temperature.
-
Work up the reaction by filtering off the dicyclohexylurea (DCU) byproduct, and purify the resulting dipeptide by extraction and column chromatography.
2. Synthesis of H-L-Ala-L-Ala-OBzl:
-
Dissolve the purified Boc-L-Ala-L-Ala-OBzl in 4 M HCl in dioxane and stir for 1-2 hours to remove the Boc group.[1]
-
Evaporate the solvent to obtain the hydrochloride salt of the dipeptide.
3. Synthesis of Boc-L-Ala-L-Ala-L-Ala-OBzl:
-
Couple Boc-L-Ala-OH to H-L-Ala-L-Ala-OBzl using the same coupling procedure as in step 1.
4. Synthesis of H-L-Ala-L-Ala-L-Ala-OH:
-
Remove the Boc group as described in step 2.
-
Remove the benzyl ester by catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd-C) catalyst in a solvent like methanol (B129727) or ethanol.[1] Filter off the catalyst and evaporate the solvent.
5. Synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine:
-
Dissolve the free tripeptide in a suitable solvent and add acetic anhydride (1.2 eq.) and a base like triethylamine to acetylate the N-terminus.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Synthesis Workflow
Caption: General workflow for the Solid-Phase Peptide Synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine.
Proposed Biological Activity Pathway
While no specific signaling pathways for N-acetyl-L-alanyl-L-alanyl-L-alanine have been documented, its monomer, N-acetyl-L-alanine, has been shown to modulate immune responses. For instance, it can decrease IFN-γ production in Natural Killer (NK) cells responding to Mycobacterium tuberculosis.[10] The following diagram illustrates a hypothetical pathway based on this finding.
Caption: Hypothetical pathway of N-acetyl-L-alanine modulating NK cell response to M. tuberculosis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Acetyltrialanine
Introduction
This technical guide provides a comprehensive overview of Acetyltrialanine, identified by the CAS number 19245-85-3. While in-depth experimental data for this specific N-acetylated tripeptide is limited in publicly available literature, this document compiles the available information and extrapolates from the well-characterized properties and reactions of its constituent monomer, N-Acetyl-L-alanine, and related acetylated peptides. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its chemical nature, synthesis, and potential biological relevance.
Chemical Identification and Properties
N-Acetyl-L-alanyl-L-alanyl-L-alanine is a peptide derivative where the N-terminus of a tri-alanine peptide is acetylated.[1] This modification can significantly influence the peptide's physicochemical properties and biological stability.
Physicochemical Properties
Quantitative experimental data for this compound is scarce. The table below summarizes the available and predicted properties for the parent compound, N-Acetyl-L-alanine, to provide an estimated baseline.
| Property | Value (N-Acetyl-L-alanine) | Reference |
| CAS Number | 97-69-8 | [2] |
| Molecular Formula | C5H9NO3 | [2][3] |
| Molecular Weight | 131.13 g/mol | |
| Melting Point | 125 °C | |
| Solubility | Soluble in water. In DMSO: 26 mg/mL (198.27 mM) | |
| Appearance | White crystalline solid | |
| pKa (Strongest Acidic) | 3.89 |
Quantitative Data for N-Acetyl-L-alanyl-L-alanyl-L-alanine
| Property | Value | Reference |
| PubChem CID | 5483957 | |
| Molecular Formula | C11H19N3O5 | |
| Molecular Weight | 273.28 g/mol | |
| Predicted LogP | -2.2 |
Synthesis of this compound
A definitive, published experimental protocol for the synthesis of this compound was not found. However, its synthesis can be reasonably achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The general workflow involves the sequential coupling of alanine (B10760859) residues, followed by N-terminal acetylation.
Experimental Protocol: A General Approach to Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a plausible method for synthesizing N-Acetyl-L-alanyl-L-alanyl-L-alanine using the Fmoc/tBu strategy.
Materials:
-
Fmoc-L-Ala-OH
-
Rink Amide resin (or similar)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Activate Fmoc-L-Ala-OH with DIC and Oxyma in DMF.
-
Add the activated amino acid to the resin and allow it to react.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Repeat for the next two alanine residues):
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Wash the resin.
-
Couple the next Fmoc-L-Ala-OH as described in step 2.
-
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin thoroughly.
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like TEA or DIPEA in DMF.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Logical Workflow for this compound Synthesis
Caption: Solid-phase synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been extensively studied. However, the biological context can be inferred from the known roles of N-acetylated amino acids and peptides.
General Biological Relevance of N-Terminal Acetylation
N-terminal acetylation is a common post-translational modification in eukaryotes that can:
-
Increase Protein Stability: By blocking N-terminal degradation pathways, acetylation can enhance the half-life of peptides and proteins.
-
Modulate Protein-Protein Interactions: The acetyl group can alter the charge and hydrophobicity of the N-terminus, influencing how a peptide interacts with other proteins.
-
Influence Subcellular Localization: N-terminal acetylation can act as a signal for protein targeting within the cell.
N-Acetyl-L-alanine itself is an endogenous metabolite found in humans. It is produced through the action of N-acetyltransferases or the breakdown of acetylated proteins. Recent research has suggested a potential link between elevated levels of N-Acetyl-L-Alanine and Guillain-Barre syndrome, where it may mediate the effects of immune cells. Furthermore, L-alanine has been shown to protect pancreatic beta-cells from cytokine-induced apoptosis, suggesting a role in cellular stress responses.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been elucidated for this compound, peptides can act as signaling molecules. Given the role of L-alanine in cellular metabolism and stress responses, it is plausible that this compound could interact with pathways related to:
-
Metabolic Regulation: Amino acid sensing pathways.
-
Cell Survival: Modulating apoptosis in response to cellular stress.
-
Immune Response: Acting as a signaling molecule in immune cell communication.
Hypothesized Signaling Cascade
The following diagram illustrates a hypothetical signaling pathway where an acetylated peptide could influence cellular processes.
References
A Technical Guide to N-Acetyl-L-alanyl-L-alanyl-L-alanine (Acetyltrialanine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl-L-alanyl-L-alanyl-L-alanine, a tripeptide of alanine (B10760859) with an acetylated N-terminus. This modification is significant in peptide and protein research as N-terminal acetylation can influence stability, biological activity, and molecular interactions. This document covers its physicochemical properties, synthesis, purification, and potential applications, offering detailed protocols and conceptual diagrams to support advanced research and development.
Core Physicochemical Properties
N-Acetyl-L-alanyl-L-alanyl-L-alanine is a modified tripeptide. The addition of an acetyl group to the N-terminus neutralizes the positive charge of the terminal amine, which can significantly alter the peptide's properties compared to its unmodified counterpart.
| Property | Data | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid | |
| Molecular Formula | C11H19N3O5 | |
| Molecular Weight | 273.29 g/mol | |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C | |
| Physical Form | Solid | [1] |
| Purity | >99% (Typically) | [1] |
| Storage Temperature | 2°C - 8°C | [2] |
Synthesis and Purification Protocols
The synthesis of N-acetylated peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanine on a pre-loaded Fmoc-Ala-Wang resin.
Materials:
-
Fmoc-Ala-Wang Resin
-
Fmoc-L-Alanine
-
Deprotection Solution: 20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine) in DMF
-
Acetylation Solution: 10% Acetic Anhydride (B1165640) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Peptide synthesis vessel, shaker, filtration apparatus
Methodology:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and shake for 5 minutes. Drain.
-
Repeat the deprotection step for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
-
Amino Acid Coupling (Alanine x2):
-
In a separate vial, dissolve Fmoc-L-Alanine (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.
-
Once the test is negative, wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2 and 3 for the second alanine residue.
-
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal alanine, wash the resin with DMF (3x).
-
Prepare and add the acetylation solution (10% acetic anhydride in DMF) to the peptide-resin.
-
Agitate the mixture for 1 hour at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Resin Removal:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Experimental Protocol: RP-HPLC Purification
The standard method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
Materials:
-
Crude this compound peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
RP-HPLC system with a C18 column (preparative or semi-preparative)
-
UV Detector (210-220 nm)
-
Fraction collector
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added. Centrifuge the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 minutes or until the baseline is stable.
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the peptide. A typical starting gradient is from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the peptide's hydrophobicity.
-
Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs UV light.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target peptide. It is advisable to collect separate fractions for the peak front, apex, and tail to isolate the purest material.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%) and freeze-dry them using a lyophilizer to obtain the final product as a white, fluffy powder.
Research Applications and Significance
N-terminal acetylation is one of the most common protein modifications in eukaryotes and plays a crucial role in regulating protein function. The use of N-acetylated peptides like this compound is vital for several areas of research.
-
Enhanced Proteolytic Stability: The acetyl cap protects peptides from degradation by exopeptidases, which often target the free N-terminus. This increased stability is highly desirable for developing peptide-based therapeutics with longer in vivo half-lives.
-
Mimicking Native Protein Structures: A significant portion of intracellular proteins are N-terminally acetylated. Using acetylated peptides in binding assays or structural studies provides a more accurate representation of the native protein's N-terminus.
-
Modulation of Molecular Interactions: The neutral acetylated N-terminus can alter electrostatic interactions. For example, the acetylation of the insulin (B600854) receptor substrate 1 (IRS1) impairs insulin signaling by weakening its interaction with the insulin receptor.
-
Drug Delivery Vehicles: Acetylated peptides can self-assemble into nanostructures, and their enhanced stability makes them promising candidates for targeted drug delivery systems.
Hypothetical Signaling Pathway Involvement
To illustrate the functional importance of N-terminal acetylation, this section describes a hypothetical signaling pathway where this modification plays a key regulatory role. Let us consider a pathway where a protein, "Substrate P," is marked for degradation via ubiquitination.
In this model, the enzyme "Deacetylase X" removes an acetyl group from Substrate P, exposing its N-terminus. This de-acetylated form is then recognized by a specific E3 ubiquitin ligase, which tags it for proteasomal degradation. An N-acetylated peptide like this compound could potentially act as a competitive inhibitor of Deacetylase X, thereby preventing the degradation of Substrate P and stabilizing its levels in the cell.
References
A Technical Guide to the Solubility of Acetyltrialanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyltrialanine is a tripeptide derivative of alanine (B10760859), featuring an acetylated N-terminus. This modification can significantly influence its physicochemical properties, including solubility, which is a critical parameter in various research and development applications, from biochemical assays to pharmaceutical formulation. Understanding the solubility of this compound in different solvent systems is essential for its effective handling, characterization, and application.
Solubility Data (N-Acetyl-L-alanine as a Surrogate)
Due to the absence of specific solubility data for this compound, the following table summarizes the available quantitative and qualitative solubility information for N-acetyl-L-alanine. This data can serve as a preliminary guide, though experimental verification for this compound is strongly recommended.
| Solvent | Solubility of N-Acetyl-L-alanine | Reference |
| Water | 26 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 26 mg/mL (Slightly soluble) | [1][2][3] |
| Ethanol | 26 mg/mL |
Table 1: Solubility of N-Acetyl-L-alanine in Various Solvents.
Note: The qualitative term "Slightly soluble" for DMSO suggests that while a quantitative value of 26 mg/mL is reported, achieving this concentration may require specific conditions (e.g., heating, fresh DMSO). The predicted water solubility for N-Acetyl-L-alanine is 43.6 g/L.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of peptides like this compound.
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of the peptide (e.g., this compound) to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours of continuous shaking or stirring.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid analytical errors, it is crucial not to disturb the solid pellet. The withdrawn sample is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved peptide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the peptide in the tested solvent at the specified temperature.
General Protocol for Peptide Solubilization
For practical purposes, a systematic approach to dissolving a new peptide is recommended. This protocol helps in identifying a suitable solvent system for experimental use.
Methodology:
-
Initial Solvent Selection: Begin with the most common and least harsh solvents. For a polar peptide like this compound (composed of alanine residues), sterile, deionized water is the first choice.
-
Small-Scale Test: Before dissolving the entire sample, test the solubility of a small aliquot to avoid wasting the compound in an inappropriate solvent.
-
Aiding Dissolution: If the peptide does not readily dissolve, several techniques can be employed:
-
Vortexing: Vigorous mixing can help to break up small aggregates.
-
Sonication: Brief periods of sonication in a water bath can aid in the dissolution of more resistant particles.
-
Gentle Heating: Warming the sample to 30-40°C can increase solubility. However, this should be done with caution to prevent thermal degradation.
-
-
pH Adjustment (for aqueous solutions): The solubility of a peptide is often at its minimum at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly increase solubility.
-
For acidic peptides (net negative charge), adding a small amount of a dilute base (e.g., 0.1 M ammonium (B1175870) bicarbonate) can improve solubility.
-
For basic peptides (net positive charge), adding a small amount of a dilute acid (e.g., 0.1 M acetic acid) can be effective.
-
-
Organic Co-solvents: If the peptide remains insoluble in aqueous solutions, the use of organic co-solvents may be necessary.
-
Start by dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Once dissolved, slowly add the aqueous buffer to the desired final concentration, while monitoring for any signs of precipitation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a peptide.
Workflow for the Shake-Flask Solubility Assay.
References
The Enigmatic Bioactivity of Acetyltrialanine: A Technical Overview for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Acetyltrialanine, a tripeptide composed of three alanine (B10760859) residues with an N-terminal acetyl group, represents a molecule of nascent interest within the landscape of peptide-based therapeutics. While specific, in-depth research on the bioactivity of this compound is currently limited, this technical guide aims to provide a comprehensive overview of its potential biological activities by extrapolating from the known functions of N-acetylated peptides and related small peptide molecules. This document summarizes the potential cellular effects, hypothesizes involvement in signaling pathways, and outlines detailed experimental protocols to facilitate future research in this area. All quantitative data from related studies are presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.
Introduction to N-Acetylated Peptides
N-terminal acetylation is a common post-translational modification in eukaryotes, profoundly influencing the physicochemical properties and biological functions of peptides and proteins. The addition of an acetyl group to the N-terminus neutralizes the positive charge of the terminal amino group, which can have significant consequences for protein stability, protein-protein interactions, and subcellular localization. In the context of small peptides like this compound, this modification is anticipated to enhance proteolytic stability, a critical attribute for therapeutic peptides.
Potential Biological Activities of this compound
Direct evidence for the biological activity of this compound is scarce in publicly available literature. However, based on the activities of other acetylated peptides and alanine-rich sequences, several potential areas of investigation can be proposed.
Enhanced Proteolytic Stability
N-terminal acetylation is a well-established strategy to increase the resistance of peptides to degradation by exopeptidases. This modification is recommended for synthetic peptides intended to mimic the structure of a native protein sequence and can significantly extend their plasma half-life.[1]
Modulation of Cellular Signaling
While no specific signaling pathways have been definitively associated with this compound, peptides can act as signaling molecules that interact with cell surface receptors. For instance, peptides derived from protein digestion can stimulate cholecystokinin (B1591339) (CCK) secretion via G-protein coupled receptors like CaSR and GPR93, leading to an increase in intracellular calcium.
Anti-Inflammatory and Collagen-Stimulating Effects
Some acetylated tripeptides are known to exhibit anti-inflammatory properties and can stimulate the production of collagen, a key protein for skin elasticity and wound healing.[2][3] This makes them valuable ingredients in dermatological and cosmetic applications.
Quantitative Data on Related N-Acetylated Peptides
To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes data from studies on other N-acetylated peptides. It is crucial to note that these values are not directly transferable to this compound but serve as a reference for potential efficacy.
| Compound | Biological Activity | Assay System | Quantitative Measurement | Reference |
| N-Acetyl-L-alanine | Decreased IFN-γ production | Human Natural Killer (NK) cells | 3 µM concentration | [4] |
| N-Acetyl-L-alanine | Decreased ATP production and glycolytic flux | Human Natural Killer (NK) cells | 3 µM concentration | [4] |
| Azalamellarins (analogues) | Cytotoxicity against cancer cell lines | HuCCA-1, A-549, HepG2, MOLT-3 | Micromolar IC50 values |
Experimental Protocols for Investigating this compound
To elucidate the specific biological activities of this compound, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.
Proteolytic Stability Assay
Objective: To determine the stability of this compound in the presence of proteases compared to its non-acetylated counterpart, trialanine.
Methodology:
-
Prepare solutions of this compound and trialanine at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Incubate the peptide solutions with human plasma or a specific protease (e.g., trypsin, chymotrypsin) at a 1:100 enzyme-to-substrate ratio at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding a protease inhibitor cocktail or by acidifying the sample with trifluoroacetic acid (TFA).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining peptide.
-
Calculate the half-life of each peptide in the presence of the protease.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on various cell lines.
Methodology:
-
Culture selected cell lines (e.g., human dermal fibroblasts, keratinocytes, or specific cancer cell lines) in appropriate media.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., ranging from 1 µM to 1 mM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value if significant cytotoxicity is observed.
Collagen Production Assay
Objective: To determine if this compound can stimulate collagen synthesis in human dermal fibroblasts.
Methodology:
-
Culture human dermal fibroblasts in complete DMEM.
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a positive control (e.g., TGF-β1).
-
Incubate the cells for 48 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted procollagen (B1174764) type I using a commercially available ELISA kit.
-
Normalize the results to the total protein content of the cell lysate.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the study of this compound.
Conclusion and Future Directions
This compound remains a largely unexplored molecule with potential biological activities inferred from the broader class of N-acetylated peptides. Its inherent stability, conferred by the N-terminal acetyl group, makes it an attractive candidate for further investigation as a therapeutic agent. Future research should focus on a systematic evaluation of its bioactivity using the experimental approaches outlined in this guide. Elucidating its mechanism of action, including the identification of its cellular targets and modulated signaling pathways, will be paramount in unlocking its therapeutic potential. The information presented here serves as a foundational resource to stimulate and guide these future research endeavors.
References
In Silico Prediction of Acetyltrialanine Targets: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico workflow for the prediction and validation of biological targets for novel small molecules, using the synthetic tripeptide Acetyltrialanine (Ac-Ala-Ala-Ala-OH) as a representative case study for a compound with a currently uncharacterized mechanism of action. In the absence of established biological data for this compound, this document serves as a methodological blueprint, detailing the core computational and experimental strategies required to elucidate potential protein targets, map associated signaling pathways, and guide subsequent experimental validation. We present a structured approach encompassing ligand-based and structure-based virtual screening, reverse docking, and pharmacophore modeling. Furthermore, this guide provides detailed hypothetical experimental protocols for the validation of computationally predicted targets, ensuring a robust pipeline from initial prediction to experimental verification. All quantitative data that would be generated are presented in structured tables, and complex workflows and pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed methodologies.
Introduction to this compound and the Imperative for In Silico Target Prediction
This compound (Ac-Ala-Ala-Ala-OH) is a synthetic tripeptide whose biological activities and potential therapeutic applications remain largely unexplored.[1] As a small, acetylated peptide, it possesses chemical features that could enable interactions with a variety of protein targets, yet public databases currently lack information on its mechanism of action.[2][3] The identification of the molecular targets of such a bioactive compound is a critical and often rate-limiting step in drug discovery and development.[4]
Traditional methods for target identification can be both time-consuming and resource-intensive. In silico target prediction, or "target fishing," has emerged as a powerful, rapid, and cost-effective alternative to generate experimentally testable hypotheses regarding a compound's mechanism of action.[4][5] These computational approaches leverage the vast and growing repositories of biological and chemical data to predict interactions between small molecules and proteins.[6] This guide details a systematic in silico strategy to identify and characterize the potential biological targets of this compound, providing a foundational framework for its future investigation.
Methodologies for In Silico Target Prediction
A multi-faceted in silico approach, combining several computational methodologies, is proposed to maximize the probability of identifying high-confidence targets for this compound. The overall workflow is depicted below.
Ligand-Based Approaches
Ligand-based methods are predicated on the principle that structurally similar molecules often exhibit similar biological activities.[5] These approaches are particularly useful when the three-dimensional structure of potential protein targets is unknown.
-
Chemical Similarity Searching: This technique involves screening large chemical databases (e.g., PubChem, ChEMBL) to identify compounds that are structurally similar to this compound. The known biological targets of these identified analogs can then be inferred as potential targets for this compound.
-
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific target. A pharmacophore model can be generated based on the structure of this compound and used to screen databases of known protein targets to identify those that can accommodate the key features of the tripeptide.
Structure-Based Approaches
Structure-based methods utilize the three-dimensional structures of proteins to predict potential binding interactions.
-
Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (this compound) against a large library of protein structures with known binding sites.[5] The proteins are then ranked based on the predicted binding affinity (docking score), and top-ranking proteins are considered potential targets.
Hypothetical Predicted Targets of this compound
Following the execution of the in silico workflow described above, a prioritized list of potential protein targets for this compound would be generated. For the purpose of this guide, we present a hypothetical summary of such findings in Table 1. This table illustrates how quantitative data from different prediction methods would be collated for comparative analysis.
Table 1: Hypothetical Prioritized List of Predicted this compound Targets
| Target Protein | Gene Name | Prediction Method | Docking Score (kcal/mol) | Similarity Score (Tanimoto) | Pharmacophore Fit Score |
| Thrombin | F2 | Reverse Docking | -9.8 | N/A | 0.85 |
| Mu-opioid receptor | OPRM1 | Similarity Search | -7.2 | 0.82 | 0.79 |
| Caseinolytic peptidase P | CLPP | Pharmacophore | -8.1 | 0.75 | 0.91 |
| A-type neutral amino acid transporter | SLC1A5 | Reverse Docking | -9.1 | N/A | 0.88 |
Note: The data presented in this table is purely illustrative and does not represent actual predictive results for this compound.
Potential Signaling Pathway Involvement
Based on the hypothetical predicted targets, we can infer potential signaling pathway involvement. For instance, if this compound were to target an amino acid transporter like SLC1A5, it could modulate intracellular amino acid levels, thereby influencing the mTOR signaling pathway, which is a critical regulator of cell growth and autophagy.
Experimental Protocols for Target Validation
Computational predictions must be validated through rigorous experimental testing. Below are detailed protocols for key experiments to validate the hypothetical targets of this compound.
Protocol: In Vitro Binding Assay (Surface Plasmon Resonance)
This protocol describes the use of Surface Plasmon Resonance (SPR) to quantify the binding affinity between this compound and a purified putative target protein.
-
Immobilization of Target Protein:
-
Covalently immobilize the purified recombinant target protein (e.g., Thrombin) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected dissociation constant (Kd), for example, from 10 nM to 100 µM.
-
Inject the different concentrations of this compound over the sensor surface containing the immobilized target protein. Include buffer-only injections for double referencing.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the active surface data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HEK293 cells) to approximately 80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or a specified concentration of this compound (e.g., 10 µM) and incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction (containing thermally stable protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
This technical guide provides a robust and integrated framework for the in silico prediction and subsequent experimental validation of biological targets for uncharacterized small molecules, using this compound as a working example. By combining ligand- and structure-based computational methods, it is possible to generate a high-confidence, prioritized list of potential protein targets. The detailed experimental protocols provided herein offer a clear path for the validation of these computational hypotheses. This systematic approach is crucial for accelerating the early stages of drug discovery and for elucidating the mechanisms of action of novel chemical entities. The application of this workflow to this compound will be instrumental in uncovering its biological function and assessing its therapeutic potential.
References
literature review on short alanine peptides
An In-depth Technical Guide to Short Alanine (B10760859) Peptides: Synthesis, Structure, and Application
Introduction
Short peptides, typically defined as those containing between 2 and 50 amino acids, are of significant interest in biochemistry, materials science, and medicine.[1][2] Among these, short alanine-rich peptides are particularly noteworthy. Alanine, the simplest chiral amino acid, has a high propensity to form α-helical structures, making alanine-based peptides excellent model systems for studying the principles of protein folding and stability.[3][4] Despite this helical tendency, they can be induced to self-assemble into β-sheet-rich structures, forming hydrogels, nanotubes, and fibrils under specific environmental conditions.[5] This tunable conformational behavior makes them valuable building blocks for developing novel biomaterials for applications ranging from drug delivery and tissue engineering to bioimaging.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structural characterization, and application of short alanine peptides. It includes detailed experimental protocols for key analytical techniques, quantitative data from seminal studies, and visualizations of core concepts to facilitate a deeper understanding of these versatile biomolecules.
Peptide Synthesis and Purification
The primary method for producing short alanine peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is an efficient method for synthesizing peptides. The process involves repeated cycles of coupling and deprotection reactions. Peptides containing stretches of hydrophobic amino acids like alanine can be prone to aggregation during synthesis, which can lower reaction rates and synthetic efficiency.
Key Steps in Fmoc-Based SPPS:
-
Resin Preparation: The synthesis begins with an insoluble resin, often a Rink Amide resin, which provides the C-terminal amide group upon cleavage.
-
Deprotection: The fluorenylmethoxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes the free amine group for the next coupling reaction.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts. Typical washing steps involve solvents like DMF, methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. Common activating agents include Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) in the presence of a base like N,N'-Diisopropylethylamine (DIPEA).
-
Iteration: The deprotection, washing, and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. A common cleavage cocktail consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).
-
Purification and Lyophilization: The cleaved peptide is precipitated, typically in cold ethyl ether, and then purified, most commonly by reverse-phase high-performance liquid chromatography (HPLC). The final pure peptide is obtained as a powder after lyophilization (freeze-drying).
Structure and Self-Assembly
The structure and aggregation behavior of alanine-rich peptides are highly sensitive to their amino acid sequence and environment, including factors like pH, temperature, and concentration.
Conformational States: α-Helix vs. β-Sheet
While alanine has a strong intrinsic propensity for forming α-helices, this conformation can be destabilized. At low temperatures and concentrations, many alanine-rich peptides exist as soluble, helical monomers. However, an increase in temperature, concentration, or changes in pH can trigger a conformational transition from an α-helix to a β-sheet structure. This transition is often a prerequisite for aggregation and the formation of larger assemblies like fibrils. Some studies also suggest that short alanine-based peptides may form 3(10)-helices, a structure closely related to the α-helix but with a different hydrogen-bonding pattern (i→i+3 instead of i→i+4).
Aggregation and Fibril Formation
The transition to β-sheet structures facilitates intermolecular hydrogen bonding, leading to the self-assembly of peptides into ordered aggregates. These aggregates can range from oligomers to long, tape-like fibrils and nanotubes. The morphology of these aggregates is influenced by the peptide sequence; for instance, peptides with charged termini can exhibit different assembly behaviors due to electrostatic repulsion or attraction. Aromatic amino acids in a sequence can significantly enhance aggregation through π-π stacking interactions.
The kinetics of aggregation are strongly dependent on environmental conditions. For example, for the peptide (AKA₃KA)₂, increasing the temperature from 25 °C to 60 °C and raising the pH from 7.4 to 12 led to a significant acceleration in fibril assembly.
Quantitative Data on Alanine Peptide Structures
The following tables summarize quantitative data from studies on the structure and aggregation of various short alanine peptides.
Table 1: Influence of Environmental Conditions on Peptide Conformation
| Peptide Sequence | Length | Conditions | Predominant Structure | Technique(s) Used | Reference(s) |
|---|---|---|---|---|---|
| Ac-K-[A]₁₁-KGGY-NH₂ | 16 | Water (pH 7, 0.05 mM) | α-helix / β-turns | CD | |
| Ac-K-[A]₁₁-KGGY-NH₂ | 16 | Water (4 mg/mL) | β-sheet / Aggregates | FTIR | |
| (AKA₃KA)₂ (AK2) | 14 | pH 7.4 (1 mg/mL) | α-helix | CD | |
| (AKA₃KA)₂ (AK2) | 14 | pH 12 (1 mg/mL, 60 °C) | β-sheet / Fibrils | CD, DLS, TEM | |
| Lys(Ala)₆Glu (KA₆E) | 8 | Aqueous Buffer | β-sheet / Fibrils | CD, FTIR, XRD |
| Lys(Ala)₆Lys (KA₆K) | 8 | Aqueous Buffer | Disordered (No Assembly) | - | |
Table 2: Length-Dependent Folding of Alanine Homopeptides
| Peptide Sequence | Length | Helix Population (%) | Global Relaxation Time (τ₂) | Technique | Reference(s) |
|---|---|---|---|---|---|
| Ac-Ala₅-NH₂ | 5 | ~6% | ~2 ns | MD Simulation | |
| Ac-Ala₈-NH₂ | 8 | - | - | MD Simulation | |
| Ac-Ala₁₅-NH₂ | 15 | - | - | MD Simulation |
| Ac-Ala₂₁-NH₂ | 21 | ~60% | ~500 ns | MD Simulation | |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of short alanine peptides. Below are protocols for key experiments.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol is a generalized procedure based on common practices.
-
Resin Swelling: Place the Rink Amide resin in an SPPS vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to activate the amino acid. Immediately add this solution to the deprotected resin and agitate for 1-2 hours.
-
Coupling Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIPS) and agitate for 2-3 hours.
-
Precipitation and Purification: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide. Wash the pellet with ether, then dissolve the crude peptide in a water/acetonitrile mixture for purification via preparative HPLC.
-
Lyophilization: Freeze the purified peptide fractions and lyophilize to obtain a dry powder.
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in solution.
-
Sample Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0). Determine the precise concentration using methods like amino acid analysis or UV absorbance if the peptide contains Trp or Tyr. Dilute the stock to the desired final concentration (e.g., 0.05-0.2 mM).
-
Instrument Setup: Use a quartz cuvette with a 1.0 mm path length. Set the spectrophotometer to scan from approximately 260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum at the desired temperature (e.g., 20 °C). Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).
-
An α-helical structure is characterized by strong negative bands around 222 nm and 208 nm and a strong positive band around 195 nm.
-
A β-sheet structure shows a negative band around 218 nm and a positive band around 195 nm.
-
A random coil conformation typically has a strong negative band near 200 nm.
-
Morphological Analysis: Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of peptide aggregates and fibrils.
-
Sample Preparation: Incubate the peptide solution under conditions that promote aggregation (e.g., 1 mg/mL at 60 °C for 72 hours).
-
Grid Preparation: Place a drop of the peptide solution onto a carbon-coated copper TEM grid for 1-2 minutes.
-
Negative Staining: Wick away the excess solution with filter paper. Apply a drop of a negative stain (e.g., 2% uranyl acetate) to the grid for 1 minute.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an appropriate magnification to visualize the morphology of fibrils, nanotubes, or other aggregates.
Visualizations of Key Processes
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical process of adding an amino acid to a growing peptide chain using Fmoc-based SPPS.
References
- 1. Nature-inspired and medicinally relevant short peptides [explorationpub.com]
- 2. Analytical and drug delivery strategies for short peptides: From manufacturing to market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusually stable helix formation in short alanine-based peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing aggregate growth and morphology of alanine-rich polypeptides as a function of sequence chemistry and solution temperature from scattering, spectroscopy, and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Acetyltrialanine: A Detailed Protocol for Researchers
Application Note: Acetyltrialanine (Ac-Ala-Ala-Ala-OH) is a tripeptide of L-alanine that finds applications in biochemical and pharmaceutical research. Its defined structure makes it a valuable tool in drug development and for studying protein interactions.[1] The N-terminal acetylation provides stability against enzymatic degradation, making it a suitable model peptide for various studies.[2] This document provides a detailed protocol for the synthesis of this compound, primarily focusing on Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for its efficiency and simplicity.[3][4]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound using the described Solid-Phase Peptide Synthesis (SPPS) protocol.
| Parameter | Value | Reference |
| Starting Resin | Wang Resin | [4] |
| Amino Acid Derivative | Fmoc-L-Ala-OH | |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | |
| Base | DIPEA (N,N-Diisopropylethylamine) | |
| Fmoc Deprotection Reagent | 20% Piperidine (B6355638) in DMF | |
| Acetylation Reagent | Acetic Anhydride (B1165640) | |
| Cleavage Reagent | 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) | |
| Expected Purity (after HPLC) | >95% | |
| Analytical Method | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials
-
Fmoc-L-Ala-OH
-
Wang Resin
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Acetic Anhydride
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, cold
-
Peptide synthesis vessel
-
Shaker or vortex mixer
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin with DMF (5x).
3. Second and Third Alanine Coupling:
-
Repeat steps 1.3 to 2.5 to couple the second and third Fmoc-L-Ala-OH residues sequentially. After each coupling, a small sample of the resin can be taken for a Kaiser test to confirm the completion of the reaction.
4. N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DCM (3x).
-
Prepare an acetylation solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM.
-
Add the acetylation solution to the resin and agitate for 1 hour at room temperature.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Mandatory Visualization
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Logical relationship of the this compound synthesis steps.
References
Application Note: Purification of Acetyltrialanine by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Acetyltrialanine (N-Acetyl-L-alanyl-L-alanyl-L-alanine) is a tripeptide of interest in various research areas, including its use as a model peptide in studies of protein structure and function, as well as in the development of new biomaterials and drug delivery systems. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from cleavage of protecting groups.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides due to its high resolution and efficiency.[1][2][3]
This application note provides a detailed protocol for the purification of this compound from a crude synthetic mixture using preparative RP-HPLC. The methodology is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for subsequent downstream applications.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase consists of a nonpolar material, typically silica (B1680970) chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent system.[1] In this case, a gradient elution is employed, where the concentration of an organic solvent (acetonitrile) in the aqueous mobile phase is gradually increased. This increasing organic concentration enhances the elution of more hydrophobic molecules. This compound, being a relatively polar peptide, will elute at a specific acetonitrile (B52724) concentration, allowing for its separation from more hydrophobic or more polar impurities. Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.
Experimental Workflow
The overall workflow for the purification of this compound by RP-HPLC is depicted below. This process begins with the preparation of the crude sample and culminates in the isolation of the purified, lyophilized peptide.
Caption: Experimental workflow for the purification of this compound.
Materials and Methods
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Analytical HPLC system for purity analysis.
-
Mass Spectrometer (MS) for identity confirmation.
-
Lyophilizer.
Consumables:
-
Crude this compound (post-synthesis and cleavage).
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade Water.
-
Trifluoroacetic acid (TFA).
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size).
-
Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size, 300 Å pore size).
-
Syringe filters (0.45 µm).
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
Preparative HPLC Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A to a concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column size and sample concentration.
-
Gradient Elution: Elute the bound peptides using the gradient program detailed in Table 1. The shallow gradient is designed to effectively separate the target peptide from closely related impurities.
-
Fraction Collection: Monitor the column eluent by UV absorbance at 220 nm. Collect fractions of a suitable volume (e.g., 5-10 mL) across the major peak corresponding to this compound. It is common to discard the leading and trailing edges of the peak to maximize purity.
Data Presentation
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95.0 | 5.0 | 18.0 |
| 5.0 | 95.0 | 5.0 | 18.0 |
| 35.0 | 65.0 | 35.0 | 18.0 |
| 40.0 | 5.0 | 95.0 | 18.0 |
| 45.0 | 5.0 | 95.0 | 18.0 |
| 50.0 | 95.0 | 5.0 | 18.0 |
Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of each fraction. A typical analytical method is outlined in Table 2.
-
Fraction Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase solvents, yielding the purified this compound as a white, fluffy powder.
-
Final Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify molecular weight) and, if required, amino acid analysis.
Table 2: Analytical HPLC Method
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 35% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | ~12.5 minutes (This is an estimate and will vary) |
Results and Discussion
Using the preparative HPLC protocol described, crude this compound can be effectively purified to a high degree of homogeneity. The expected outcome is a significant increase in purity from a crude level (typically 60-80%) to greater than 98% in the final lyophilized product. The recovery of the target peptide is expected to be in the range of 50-70%, depending on the purity of the crude material and the stringency of fraction pooling. The use of a shallow gradient is crucial for resolving impurities that have hydrophobicities similar to that of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using preparative RP-HPLC. The described methodology is robust and can be adapted for the purification of other similar small peptides. The combination of a C18 stationary phase, a water/acetonitrile mobile phase with TFA, and a shallow gradient elution strategy ensures high-resolution separation and yields a final product of high purity suitable for demanding research applications.
References
Application Notes and Protocols for NMR Spectroscopy of Acetyltrialanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and conformation of molecules in solution. For peptides like Acetyl-L-alanyl-L-alanyl-L-alanine (Acetyltrialanine), NMR is instrumental in determining its three-dimensional structure and understanding its conformational preferences, which are crucial for its biological function and in the design of peptidomimetics. This document provides detailed application notes and protocols for the NMR analysis of this compound.
Application Notes
NMR spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) experiments, can provide a wealth of information about this compound.
-
¹H NMR: The 1D proton NMR spectrum provides initial information on the number and chemical environment of the protons in the molecule. The chemical shifts of the amide (NH), alpha-carbon (CαH), and beta-carbon (CβH₃) protons are characteristic of the peptide's conformation.
-
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts of the carbonyl (C=O) and alpha-carbons (Cα) are particularly sensitive to the secondary structure of the peptide.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY is used to trace the connectivity within each alanine (B10760859) residue, linking the NH, CαH, and CβH₃ protons.
-
2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is useful for identifying all the protons belonging to a particular amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (< 5 Å), regardless of whether they are connected through bonds.[1][2] NOESY experiments are therefore critical for determining the tertiary structure and conformational dynamics of peptides.[1][3]
-
Conformational Analysis: By integrating data from these NMR experiments, particularly the distance restraints from NOESY and dihedral angle restraints derived from coupling constants, a detailed 3D model of the predominant solution conformation of this compound can be generated.[4][5][6]
Experimental Protocols
Below are detailed protocols for the NMR analysis of this compound.
Sample Preparation
-
Dissolve the Sample: Weigh 5-10 mg of this compound and dissolve it in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the peptide's conformation.
-
Add Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for referencing the chemical shifts (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Adjust pH (for D₂O): If using D₂O, the pH can be adjusted by adding microliter amounts of DCl or NaOD. The pH should be recorded as the "pD" value (pD = pH meter reading + 0.4).
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR (1D):
-
Pulse Program: zg30 or zgpr (with water suppression)
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2-5 seconds
-
-
¹³C NMR (1D):
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
-
2D COSY:
-
Pulse Program: cosygpmf
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
2D TOCSY:
-
Pulse Program: mlevphpr
-
Spectral Width (F1 and F2): 12-16 ppm
-
Mixing Time: 60-80 ms (B15284909)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
2D NOESY:
-
Pulse Program: noesygpph
-
Spectral Width (F1 and F2): 12-16 ppm
-
Mixing Time: 150-300 ms (for small peptides)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectra to the internal standard (0 ppm).
-
Peak Picking and Integration: Identify and integrate the peaks in the 1D spectra.
-
Assignment: Use the 2D COSY and TOCSY spectra to assign the proton resonances to specific residues. Use the 2D NOESY spectrum to identify through-space correlations.
Data Presentation
The following tables present hypothetical quantitative NMR data for this compound. This data is representative and may vary based on experimental conditions.
Table 1: Hypothetical ¹H Chemical Shifts (δ) for this compound in D₂O at 25°C
| Proton | Acetyl (Ac) | Alanine 1 (Ala1) | Alanine 2 (Ala2) | Alanine 3 (Ala3) |
| NH | - | 8.15 (d) | 8.30 (d) | 8.05 (d) |
| CαH | - | 4.35 (q) | 4.40 (q) | 4.25 (q) |
| CβH₃ | - | 1.40 (d) | 1.42 (d) | 1.38 (d) |
| CH₃ (Ac) | 2.05 (s) | - | - | - |
Multiplicity: s = singlet, d = doublet, q = quartet
Table 2: Hypothetical ¹³C Chemical Shifts (δ) for this compound in D₂O at 25°C
| Carbon | Acetyl (Ac) | Alanine 1 (Ala1) | Alanine 2 (Ala2) | Alanine 3 (Ala3) |
| C=O | 175.0 | 174.5 | 174.8 | 176.0 |
| Cα | - | 52.5 | 52.8 | 53.0 |
| Cβ | - | 19.0 | 19.2 | 18.8 |
| CH₃ (Ac) | 22.5 | - | - | - |
Table 3: Hypothetical Key NOESY Correlations for this compound
| Proton 1 | Proton 2 | Expected Intensity | Implied Proximity |
| Ala1 CαH | Ala2 NH | Medium | Sequential residues |
| Ala2 CαH | Ala3 NH | Medium | Sequential residues |
| Ala1 CβH₃ | Ala2 CαH | Weak | Potential turn/bend |
| Ac CH₃ | Ala1 CαH | Strong | Proximity to N-terminus |
Visualization
The following diagram illustrates the general workflow for the conformational analysis of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based conformational analysis of peptides.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. auremn.org.br [auremn.org.br]
- 5. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Acetyltrialanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyltrialanine, an N-terminally acetylated tripeptide, serves as a model compound in various biochemical and pharmaceutical studies. Its analysis by mass spectrometry is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. These application notes provide a comprehensive guide to the quantitative and qualitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below detail sample preparation, instrumental analysis, and data interpretation, offering a robust framework for researchers.
Experimental Protocols
Sample Preparation
A critical step for accurate mass spectrometric analysis is the proper preparation of the sample to remove interfering substances.[1][2]
Materials:
-
This compound standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
-
Eppendorf tubes
-
Vortex mixer
-
Centrifuge
Protocol for Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.
-
Perform serial dilutions of the stock solution with a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Store all solutions at 4°C.
Protocol for Biological Sample (Plasma) Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3]
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation of this compound from the sample matrix is achieved using reversed-phase liquid chromatography, followed by detection using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity II)[3]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A) equipped with an electrospray ionization (ESI) source[3]
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Analysis
Quantitative analysis is performed using a calibration curve generated from the serial dilution of the this compound standard. The peak area of the analyte is plotted against its concentration.
Table 1: Hypothetical Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,432 |
| 50 | 765,234 |
| 100 | 1,532,876 |
| 500 | 7,891,234 |
| 1000 | 15,654,321 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
The selection of precursor and product ions is crucial for the specificity of the quantitative method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 288.16 | 217.12 | 15 |
| This compound | 288.16 | 146.08 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from a biological matrix.
References
Application Notes and Protocols for the Investigation of Acetyltrialanine in Cell Culture Assays
A Framework for the Characterization of a Novel Tripeptide
Introduction
Acetyltrialanine, chemically known as N-Acetyl-L-alanyl-L-alanyl-L-alanine, is a tripeptide whose biological role and effects in cell culture systems are not currently documented in scientific literature. The acetylation of the N-terminus of peptides is a common modification intended to increase stability by preventing enzymatic degradation and to enhance membrane permeability by neutralizing the positive charge.[1] These characteristics make acetylated peptides, in general, valuable tools in biochemical and pharmaceutical research.[2][3]
These application notes provide a comprehensive framework for researchers and drug development professionals to begin investigating the effects of the novel compound, this compound, in cell culture assays. The following sections outline a logical experimental workflow, from initial solubility and cytotoxicity assessments to more detailed mechanistic studies. The provided protocols are generalized and should be adapted and optimized for specific cell lines and research questions.
1. Preliminary Characterization and Reagent Preparation
The first step in working with any new compound is to determine its basic physicochemical properties and to prepare stock solutions suitable for cell culture experiments.
1.1. Solubility Testing
A fundamental prerequisite for cell-based assays is the ability to dissolve the compound in a solvent that is compatible with the culture medium and non-toxic to the cells at the final concentration used.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Water | To be determined | |
| DMSO | To be determined | |
| Ethanol (B145695) | To be determined | |
| PBS (pH 7.4) | To be determined |
Protocol 1: Solubility Assessment
-
Add 1 mg of this compound to a sterile microfuge tube.
-
Add 100 µL of the test solvent (e.g., cell culture grade DMSO or sterile water) to achieve an initial concentration of 10 mg/mL.
-
Vortex the tube for 30 seconds.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add the solvent in 100 µL increments, vortexing after each addition, until the compound is fully dissolved.
-
Record the final concentration.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (typically DMSO for non-polar compounds or sterile water/PBS for polar compounds).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. General Cell-Based Assays
Once a stock solution is prepared, the initial biological assessment involves determining the effect of this compound on cell viability and proliferation.
2.1. Cytotoxicity Assessment
It is crucial to determine the concentration range over which this compound exhibits cytotoxic effects. This will inform the concentrations to be used in subsequent, more specific assays.
Table 2: Hypothetical Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | IC50 (µM) after 48h |
| HEK293 (non-cancerous) | MTT | To be determined |
| HeLa (cervical cancer) | MTT | To be determined |
| A549 (lung cancer) | XTT | To be determined |
| Jurkat (leukemia) | Trypan Blue Exclusion | To be determined |
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
3. Mechanistic Studies
If this compound demonstrates a significant effect on cell viability or other preliminary assays, further experiments can be designed to elucidate its mechanism of action.
3.1. Apoptosis vs. Necrosis
To determine if cell death is occurring through a programmed (apoptosis) or non-programmed (necrosis) pathway, an Annexin V/Propidium Iodide (PI) assay can be performed.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
3.2. Cell Cycle Analysis
To investigate if this compound affects cell cycle progression, flow cytometry analysis of DNA content can be performed.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Visualizations
Experimental Workflow Diagram
Caption: A proposed experimental workflow for the characterization of this compound.
Hypothetical Signaling Pathway Diagram
If initial studies suggest that this compound induces apoptosis, a potential mechanism could involve the modulation of key signaling pathways. The following diagram illustrates a hypothetical pathway where this compound activates a pro-apoptotic response.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
While there is currently no published data on the use of this compound in cell culture, its nature as an N-terminally acetylated tripeptide suggests it may possess enhanced stability and cell permeability, making it a candidate for biological investigation. The protocols and workflows outlined in these application notes provide a structured approach for researchers to systematically characterize the effects of this novel compound. All experimental parameters should be carefully optimized for the specific cell lines and hypotheses being tested. The generation of robust and reproducible data will be foundational to uncovering the potential biological activities of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Notes and Protocols for In Vivo Administration of Acetyltrialanine in Mice
Disclaimer: To date, specific preclinical data on the in vivo administration of Acetyltrialanine (Ac-Ala-Ala-Ala) in mice is not extensively available in the public domain. The following application notes and protocols have been synthesized based on established methodologies for the administration of similar short-chain peptides and N-acetylated amino acids in rodent models. Researchers should consider this document a foundational guide and perform dose-response, pharmacokinetic, and toxicity studies to establish the specific parameters for this compound.
Application Notes
Overview and Potential Applications
This compound is a synthetic tripeptide composed of three alanine (B10760859) residues with an N-terminal acetyl group. The N-acetylation can enhance the peptide's stability by protecting it from aminopeptidase (B13392206) degradation, potentially increasing its circulating half-life in vivo[1][2]. Based on the biological activities of similar tripeptides and N-acetylated amino acids, this compound may have potential applications in several research areas:
-
Immunomodulation: N-acetylated amino acids like N-acetyl-L-alanine have been shown to modulate immune responses, such as suppressing Th2 differentiation in mouse models of atopic dermatitis[3].
-
Metabolic Regulation: Tripeptides such as IRW (Ile-Arg-Trp) have been demonstrated to improve metabolic parameters by modulating signaling pathways like AMPK/eNOS in high-fat diet-fed mice[4][5][6].
-
Tissue Protection and Repair: Peptides like Gly-Pro-Ala have shown protective effects against toxin-induced intestinal damage by reducing oxidative stress via the Nrf2 pathway[7][8]. Other tripeptides are implicated in stimulating the synthesis of extracellular matrix components[9][10].
-
Neuroprotection: Certain tripeptides have been investigated for their neuroprotective effects in mouse models of neurodegenerative diseases, where they may prevent dendritic spine loss[11][12].
Formulation and Vehicle Selection
The solubility and stability of this compound must be determined empirically. For initial studies, sterile, isotonic solutions are recommended.
-
Aqueous Vehicles: The preferred vehicle is a sterile, isotonic solution such as 0.9% Sodium Chloride (Normal Saline) or Phosphate-Buffered Saline (PBS), pH 7.4[13]. These are well-tolerated and minimize irritation.
-
Co-solvents: If this compound has poor aqueous solubility, a small percentage of a biocompatible co-solvent may be necessary. Dimethyl sulfoxide (B87167) (DMSO) can be used, but the final concentration in the injected solution should be kept low (typically <5-10%) and diluted in saline or PBS to avoid toxicity[13][14]. Always include a vehicle-only control group in experiments.
-
Preparation: Peptide solutions should be prepared under aseptic conditions. To ensure sterility, the final formulation can be passed through a 0.22 µm filter[15]. Lyophilized peptide should be reconstituted and gently mixed to ensure homogeneity, avoiding vigorous shaking to prevent aggregation[15].
Quantitative Data Summary
The following tables summarize typical quantitative parameters for peptide administration in mice, compiled from general guidelines and studies on analogous compounds. These should be used as a starting point for this compound.
Table 1: Recommended Injection Volumes and Needle Gauges for Mice
| Administration Route | Maximum Injection Volume | Recommended Needle Gauge |
|---|---|---|
| Intravenous (IV) | 5 mL/kg (bolus)[15][16] | 27-30 G[15][17] |
| Intraperitoneal (IP) | 10 mL/kg[15][16] | 25-27 G[15][17] |
| Subcutaneous (SC) | 10 mL/kg[15] | 25-27 G[15][17] |
| Oral Gavage (PO) | 5-10 mL/kg[16] | 20-22 G (ball-tipped) |
Table 2: Dosage and Administration of Analogous Peptides in Mice
| Compound/Peptide | Mouse Model | Dose | Administration Route | Observed Effect | Reference |
|---|---|---|---|---|---|
| Gly-Pro-Ala (GPA) | Kunming Mice | 200 mg/kg | Oral Gavage | Alleviated intestinal injury and oxidative stress | [7] |
| KED Peptide | 5xFAD (AD model) | 400 µg/kg | Intraperitoneal (IP) | Prevented dendritic spine loss | [12] |
| IRW Peptide | C57BL/6J (HFD) | Not specified | Oral Gavage | Increased NAMPT levels in liver and muscle | [6] |
| Tyr-Leu-Gly (YLG) | C57BL/6J (HFD) | Not specified | Oral Gavage | Improved cognitive decline | [18] |
| N-acetyl-L-cysteine | C57BL/6N (HFD) | In drinking water | Oral | Improved glucose tolerance and insulin (B600854) sensitivity | [19] |
| Collagen Peptides | C57BL/6J | 200-800 mg/kg/day | Oral Gavage | No toxicological effects observed |[20] |
Experimental Protocols
Protocol for Intravenous (IV) Tail Vein Injection
This route ensures rapid and 100% bioavailability.
-
Materials:
-
Sterile this compound solution
-
Sterile 0.5-1 mL syringes
-
Sterile 27-30 G needles[15]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
-
-
Procedure:
-
Preparation: Warm the this compound solution to room temperature. Draw the calculated volume into the syringe and remove all air bubbles[15].
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp to dilate the lateral tail veins. Disinfect the tail with an ethanol wipe[15].
-
Injection: Identify a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Withdraw and re-attempt at a more proximal site[15].
-
Post-Injection: Withdraw the needle and apply gentle pressure with sterile gauze to prevent bleeding. Monitor the mouse for any adverse reactions before returning it to its cage.
-
Protocol for Intraperitoneal (IP) Injection
This route allows for systemic delivery with slower absorption than IV.
-
Materials:
-
Sterile this compound solution
-
Sterile 1-3 mL syringes
-
Sterile 25-27 G needles[15]
-
70% ethanol wipes
-
-
Procedure:
-
Preparation: Prepare the syringe as described for IV injection.
-
Animal Restraint: Manually restrain the mouse, ensuring a firm grip that exposes the abdomen. Tilt the animal slightly with its head down.
-
Injection: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum[15].
-
Wipe the site with an ethanol wipe. Insert the needle at a 30-45 degree angle. Aspirate gently to ensure no blood or urine is drawn[15].
-
Inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
Protocol for Subcutaneous (SC) Injection
This route is often used for sustained-release formulations.
-
Materials:
-
Sterile this compound solution
-
Sterile 0.5-1 mL syringes
-
Sterile 25-27 G needles[15]
-
70% ethanol wipes
-
-
Procedure:
-
Preparation: Prepare the syringe as described for IV injection.
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent"[15].
-
Injection: Wipe the injection site with an ethanol wipe. Insert the needle at the base of the tented skin, parallel to the animal's back[15].
-
Inject the solution. A small bleb will form under the skin[15].
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid dispersal. Return the mouse to its cage and monitor.
-
Visualizations
Hypothetical Signaling Pathway
Based on related compounds, this compound could potentially modulate pathways involved in oxidative stress and inflammation.
Caption: Hypothetical signaling pathway for this compound in cytoprotection.
Experimental Workflow
A generalized workflow for testing the in vivo efficacy of this compound.
Caption: General experimental workflow for in vivo peptide evaluation.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-alanine ameliorates atopic dermatitis-like symptoms by suppressing Th2 differentiation in DNFB-induced NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripeptide IRW Improves AMPK/eNOS Signaling Pathway via Activating ACE2 in the Aorta of High-Fat-Diet-Fed C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tripeptide IRW Upregulates NAMPT Protein Levels in Cells and Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corrigendum to "Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress" [Food Res. Int. 139 (2021) 1-9] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scandasia.com [scandasia.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmaceuticals | Free Full-Text | Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer’s Disease [mdpi.com]
- 12. Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 17. cea.unizar.es [cea.unizar.es]
- 18. Orally administered milk-derived tripeptide improved cognitive decline in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Acetyltrialanine as a Substrate for Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-alanyl-L-alanyl-L-alanine, a tripeptide derivative commonly referred to as Acetyltrialanine, serves as a highly specific and sensitive substrate for the measurement of elastase activity. Due to its defined sequence, it is preferentially cleaved by elastases, a class of serine proteases. This specificity minimizes interference from other proteases, making it an ideal tool for researchers studying elastase function in various physiological and pathological contexts. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in elastase enzyme assays.
Elastases, particularly human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE), are implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1] The ability to accurately measure elastase activity is crucial for understanding disease mechanisms and for the development of novel therapeutic inhibitors. This compound-based substrates, such as N-acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide and N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester, offer reliable methods for this purpose.
Principle of the Assay
The enzymatic assay relies on the hydrolysis of the this compound substrate by elastase. The reaction releases a product that can be detected and quantified. For chromogenic substrates like N-acetyl-(L-Ala)3-p-nitroanilide, cleavage by elastase releases p-nitroaniline, a yellow-colored compound that can be measured spectrophotometrically.[2] For other derivatives, the product can be detected by other means, such as a change in fluorescence. The rate of product formation is directly proportional to the elastase activity in the sample.
Quantitative Data Summary
The following tables summarize the kinetic parameters for the hydrolysis of this compound derivatives by different elastases. These values are essential for designing experiments and interpreting results.
Table 1: Kinetic Parameters for Porcine Pancreatic Elastase (PPE)
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester | 0.43 | 73 | 1.7 x 10⁵ | 8.0 | 25 | [3] |
| N-succinyl-Ala-Ala-Ala-p-nitroanilide | 0.03 | - | 351,000 | 8.0 | 25 | [4] |
Table 2: Kinetic Parameters for Human Neutrophil Elastase (HNE)
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| N-succinyl-Ala-Ala-Ala-p-nitroanilide | - | - | - | 7.5 | 25 | [5] |
| N-MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide | - | - | - | 7.5 | - |
Experimental Protocols
Protocol 1: Colorimetric Assay for Elastase Activity using N-succinyl-Ala-Ala-Ala-p-nitroanilide
This protocol is adapted from established methods for measuring elastase activity in a 96-well plate format.
Materials:
-
N-succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate)
-
Porcine Pancreatic Elastase or Human Neutrophil Elastase (Enzyme)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of N-succinyl-Ala-Ala-Ala-p-nitroanilide in DMF or DMSO. A typical stock concentration is 10-20 mM.
-
Enzyme Preparation: Prepare a stock solution of the elastase enzyme in cold assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 0.2–0.5 units/mL.
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the enzyme solution to the appropriate wells.
-
Add 10 µL of a potential inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate at 25°C for 5 minutes to allow the enzyme and inhibitor to interact and to reach thermal equilibrium.
-
-
Initiate Reaction: Add 20 µL of the substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
Elastase activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is 8,800 M⁻¹cm⁻¹.
-
Protocol 2: Fluorometric Assay for Neutrophil Elastase Activity
This protocol describes a general method using a fluorogenic peptide substrate. While not strictly this compound, it follows a similar principle and is relevant for elastase activity measurement.
Materials:
-
Fluorogenic elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC)
-
Human Neutrophil Elastase (HNE)
-
Assay Buffer: e.g., 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate and HNE in the assay buffer.
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the HNE solution to the appropriate wells.
-
Add 25 µL of a potential inhibitor or vehicle control to the appropriate wells.
-
Incubate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add 100 µL of the fluorogenic substrate solution to each well.
-
Data Acquisition: Measure the increase in fluorescence (Excitation/Emission = 380/500 nm) over time. Kinetic readings are preferred.
-
Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve. A standard curve can be generated using a known concentration of the fluorescent product (e.g., AMC) to quantify the enzyme activity.
Visualizations
Caption: Enzymatic cleavage of this compound by elastase.
Caption: General workflow for an elastase enzyme assay.
Caption: Role of Neutrophil Elastase in inflammation.
References
- 1. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-(L-Ala) 3 -p-nitroanilide as a new chromogenic substrate for elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Elastase Substrate IV, Colorimetric A specific substrate for pancreatic elastase. [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Fluorescent Labeling of Acetyltrialanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the visualization and tracking of biological processes.[1] Acetyltrialanine, a simple N-terminally acetylated tripeptide, serves as an excellent model for developing and optimizing labeling strategies for short peptides. Its defined structure allows for precise labeling and straightforward characterization.
This document provides detailed protocols for the fluorescent labeling of this compound with a commonly used amine-reactive dye, Fluorescein (B123965) NHS Ester. The principles and methods described are broadly applicable to other short peptides and a variety of fluorescent labels. Applications for such labeled peptides are vast and include fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[2][]
Data Presentation: Properties of Common Fluorescent Dyes
The choice of fluorescent dye is critical and depends on the specific application and available instrumentation.[1] Below is a summary of the spectral properties of fluorescent dyes commonly used for peptide labeling.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) | Reactive Group |
| Fluorescein (FAM/FITC) | ~494 | ~518 | ~530 (NHS Ester) | NHS Ester |
| Tetramethylrhodamine (TAMRA) | ~557 | ~583 | ~528 (NHS Ester) | NHS Ester |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~767 (NHS Ester) | NHS Ester |
| Cyanine 5 (Cy5) | ~650 | ~670 | ~792 (NHS Ester) | NHS Ester |
| Alexa Fluor 488 | ~490 | ~525 | ~643 (NHS Ester) | NHS Ester |
| Alexa Fluor 555 | ~555 | ~580 | ~750 (NHS Ester) | NHS Ester |
Experimental Protocols
Protocol 1: Labeling of this compound with Fluorescein NHS Ester
This protocol details the labeling of the N-terminal amine of this compound. Since this compound lacks lysine (B10760008) or cysteine residues, the labeling is specific to the N-terminus.
Materials:
-
This compound (Ac-Ala-Ala-Ala-OH)
-
Fluorescein NHS Ester (e.g., 5(6)-Carboxyfluorescein N-succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Glacial Acetic Acid
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Size-exclusion chromatography column (e.g., Sephadex G-10) or reversed-phase HPLC for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[4]
-
Prepare a stock solution of Fluorescein NHS Ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be done immediately before use as NHS esters are susceptible to hydrolysis.[4]
-
-
Labeling Reaction:
-
Slowly add a 1.5 to 5-fold molar excess of the Fluorescein NHS Ester solution to the peptide solution while gently vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5]
-
-
Quenching the Reaction:
-
After the incubation period, the reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris, or by proceeding directly to purification.
-
-
Purification of the Labeled Peptide:
-
Size-Exclusion Chromatography: For a quick separation of the labeled peptide from the free dye, a size-exclusion column can be used. Elute with the reaction buffer. The higher molecular weight labeled peptide will elute first.
-
Reversed-Phase HPLC (RP-HPLC): For higher purity, RP-HPLC is recommended.[6]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 column
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: Monitor the elution at the absorbance maximum of the dye (e.g., 494 nm for fluorescein) and at 214 nm for the peptide bond.
-
-
Collect the fractions containing the labeled peptide and lyophilize to obtain a dry powder.
-
-
Characterization of the Labeled Peptide:
-
Mass Spectrometry: Confirm the successful conjugation and determine the mass of the labeled peptide. The expected mass will be the mass of this compound plus the mass of the fluorescein dye minus the mass of the NHS group.
-
Fluorescence Spectroscopy: Measure the excitation and emission spectra of the purified labeled peptide to confirm that the fluorescent properties are intact.
-
Quantification: The concentration of the labeled peptide can be determined by measuring the absorbance at the dye's maximum absorbance wavelength and using the Beer-Lambert law.
-
Protocol 2: Alternative Labeling Chemistries
While NHS-ester chemistry is common for targeting amines, other strategies can be employed if the peptide contains other reactive groups.
-
Maleimide Chemistry: If this compound were modified to include a cysteine residue, a thiol-reactive maleimide-functionalized dye could be used. This reaction is highly specific for thiol groups at a pH of 6.5-7.5.[7]
-
Click Chemistry: For highly efficient and specific labeling, the peptide can be synthesized with an alkyne or azide (B81097) group, which can then be "clicked" to a dye containing the corresponding reactive partner. This method is known for its high yield and specificity.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. peptide.com [peptide.com]
- 7. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Notes and Protocols for CRISPR Screening with Acetyltrialanine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically interrogate gene function on a genome-wide scale.[1][2] One of the most powerful applications of this technology is in CRISPR screening, which allows for the identification of genes that modulate cellular responses to various stimuli, including drug treatments.[3][4] These screens can be instrumental in elucidating the mechanism of action of novel compounds, identifying drug targets, and understanding mechanisms of drug resistance.
This document provides a detailed protocol for conducting a pooled CRISPR-Cas9 knockout screen in mammalian cells treated with Acetyltrialanine, a tripeptide of interest. While the precise biological activity and mechanism of action of this compound are not extensively characterized, this protocol outlines a generalizable workflow to identify genes that sensitize or confer resistance to this compound. By identifying these genetic modifiers, researchers can gain insights into the cellular pathways affected by this compound and potentially uncover its therapeutic targets.
The protocol is designed for researchers with experience in molecular biology and cell culture techniques and provides a step-by-step guide from experimental design and library selection to data analysis and hit validation.
Experimental Principles
The core principle of a pooled CRISPR screen is to introduce a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cells. This population is then subjected to a selection pressure, in this case, treatment with this compound. By comparing the representation of sgRNAs in the treated population to a control population, it is possible to identify genes whose knockout leads to either enrichment (resistance) or depletion (sensitization) of cells.
Positive Selection Screen: Identifies genes whose knockout confers a survival advantage in the presence of this compound. sgRNAs targeting these genes will be enriched in the surviving cell population.
Negative Selection Screen: Identifies genes whose knockout enhances the cytotoxic or cytostatic effects of this compound. sgRNAs targeting these genes will be depleted from the cell population.
Experimental Workflow
The overall workflow for a CRISPR screen with this compound treatment involves several key stages, from library preparation to bioinformatic analysis.
Caption: Overall workflow for a CRISPR screen with this compound treatment.
Detailed Protocols
Protocol 1: Lentiviral sgRNA Library Production
This protocol describes the packaging of a pooled sgRNA library into lentiviral particles.
Materials:
-
Pooled sgRNA library plasmid DNA
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM, high glucose, with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 15 cm dishes at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture in Opti-MEM containing the sgRNA library plasmid, psPAX2, and pMD2.G in a 4:3:1 ratio.
-
Add the transfection reagent to the DNA mixture, incubate according to the manufacturer's instructions, and then add the complex to the HEK293T cells.
-
-
Virus Collection:
-
48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Virus Concentration (Optional but Recommended):
-
Concentrate the viral particles by ultracentrifugation at 100,000 x g for 2 hours at 4°C.
-
Resuspend the viral pellet in a small volume of DMEM.
-
-
Titration: Determine the viral titer by transducing the target cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by antibiotic selection or fluorescence if a marker is present).
Protocol 2: CRISPR Screen with this compound Treatment
This protocol details the transduction of the target cell line, selection, and treatment with this compound.
Materials:
-
Target cell line stably expressing Cas9
-
Lentiviral sgRNA library
-
Polybrene or other transduction-enhancing reagent
-
Puromycin or other selection antibiotic
-
This compound
-
Vehicle control (e.g., DMSO, PBS)
-
Cell culture medium and supplements
Procedure:
-
Transduction:
-
Seed the Cas9-expressing target cells at an appropriate density.
-
Transduce the cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA. Use a sufficient number of cells to maintain a library coverage of at least 200-500 cells per sgRNA.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Expansion and Treatment:
-
After selection, expand the cell population while maintaining library representation.
-
Split the cell population into two groups: a treatment group and a vehicle control group.
-
Treat the cells with a predetermined concentration of this compound or the vehicle control. The concentration of this compound should be determined beforehand to cause a significant, but not complete, reduction in cell viability (e.g., IC30-IC50).
-
Culture the cells for a sufficient duration to allow for the enrichment or depletion of specific sgRNA-expressing cells (typically 10-14 days).
-
-
Cell Harvesting:
-
Harvest the cells from both the treatment and control groups.
-
Pellet the cells and store them at -80°C for genomic DNA extraction.
-
Protocol 3: sgRNA Sequencing and Data Analysis
This protocol outlines the steps for preparing sgRNA amplicons for next-generation sequencing and subsequent data analysis.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA cassette
-
High-fidelity DNA polymerase
-
NGS platform (e.g., Illumina)
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets.
-
sgRNA Amplification:
-
Perform PCR to amplify the sgRNA sequences from the genomic DNA. Use a sufficient amount of gDNA to maintain library complexity.
-
Perform a second round of PCR to add sequencing adapters and indexes.
-
-
Next-Generation Sequencing: Pool the indexed PCR products and perform high-throughput sequencing.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment and Counting: Align the reads to the sgRNA library reference file and count the number of reads for each sgRNA.
-
Hit Identification: Use statistical methods to identify sgRNAs that are significantly enriched or depleted in the this compound-treated samples compared to the control samples. Software packages such as MAGeCK are commonly used for this analysis.
-
Data Presentation
The quantitative data from the CRISPR screen should be summarized in tables for clear interpretation.
Table 1: Summary of Sequencing Read Counts
| Sample | Total Reads | Mapped Reads | Percent Mapped |
| Control Replicate 1 | 25,000,000 | 22,500,000 | 90% |
| Control Replicate 2 | 26,500,000 | 23,850,000 | 90% |
| This compound Rep 1 | 24,800,000 | 22,072,000 | 89% |
| This compound Rep 2 | 25,200,000 | 22,680,000 | 90% |
Table 2: Top Enriched Genes (Potential Resistance Hits)
| Gene Symbol | Log2 Fold Change | p-value | FDR |
| GENE_A | 3.5 | 1.2e-6 | 2.5e-5 |
| GENE_B | 3.1 | 5.6e-6 | 8.9e-5 |
| GENE_C | 2.8 | 9.8e-6 | 1.2e-4 |
Table 3: Top Depleted Genes (Potential Sensitization Hits)
| Gene Symbol | Log2 Fold Change | p-value | FDR |
| GENE_X | -4.2 | 2.1e-7 | 4.5e-6 |
| GENE_Y | -3.8 | 8.9e-7 | 1.5e-5 |
| GENE_Z | -3.5 | 1.5e-6 | 2.8e-5 |
Potential Signaling Pathway Analysis
While the specific pathway affected by this compound is unknown, CRISPR screen hits often converge on common signaling pathways. For example, if the screen identifies multiple components of the PI3K/Akt pathway as sensitizing hits, it would suggest that this compound may act as an inhibitor of this pathway or that its efficacy is enhanced when this pro-survival pathway is disabled.
Caption: A hypothetical signaling pathway (PI3K/Akt) that could be implicated by CRISPR screen hits.
Validation of Hits
It is crucial to validate the top candidate genes identified from the primary screen. This can be achieved through various methods:
-
Individual sgRNA Validation: Transduce cells with individual sgRNAs targeting the hit genes and confirm the phenotype (resistance or sensitization to this compound) in smaller-scale assays.
-
Arrayed CRISPR Screens: Perform secondary screens using a focused library of sgRNAs targeting the top hits in an arrayed format (one gene per well) to allow for more complex phenotypic readouts.
-
Functional Assays: Conduct downstream functional assays to understand how the knockout of the validated hit gene affects cellular processes in the presence of this compound. This could include assays for apoptosis, cell cycle progression, or specific signaling pathway activity.
Conclusion
CRISPR screening is a powerful and unbiased approach to elucidate the mechanism of action of novel compounds like this compound. By identifying genes that modulate the cellular response to this tripeptide, researchers can gain valuable insights into its biological function and potential therapeutic applications. The protocols and guidelines presented here provide a comprehensive framework for designing and executing a successful CRISPR screen, from initial library preparation to the validation of promising candidate genes.
References
Troubleshooting & Optimization
Technical Support Center: Acetyltrialanine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Acetyltrialanine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic tripeptide composed of three alanine (B10760859) residues with an acetylated N-terminus. Its structure, rich in non-polar methyl groups and lacking a charged N-terminal amine due to acetylation, contributes to its hydrophobic nature. This hydrophobicity can lead to poor solubility in aqueous solutions, posing a challenge for its use in various experimental and pharmaceutical applications.
Q2: What is the predicted charge of this compound at neutral pH?
To predict the solubility of this compound, we can analyze its structure. The N-terminal amine is acetylated, which removes its positive charge.[1] Therefore, the only ionizable group is the C-terminal carboxyl group. At a neutral pH of 7, the C-terminal carboxyl group will be deprotonated, giving the molecule a net charge of -1.
Q3: I am having difficulty dissolving this compound in water. What should I do first?
Due to its hydrophobic nature, this compound is expected to have low solubility in plain water. It is recommended to start with a small amount of the peptide and test its solubility in a stepwise manner. If water proves ineffective, the next step is to try aqueous buffers with adjusted pH or to use organic co-solvents.
Q4: How does pH affect the solubility of this compound?
The solubility of peptides is highly dependent on pH and is generally lowest at their isoelectric point (pI), where the net charge is zero. For this compound, with its acetylated N-terminus, the pI is estimated to be in the acidic range, primarily influenced by the C-terminal carboxyl group. To increase solubility, it is advisable to work at a pH that is at least 2 units away from the pI. Since this compound is an acidic peptide (net negative charge at neutral pH), increasing the pH to the basic range (e.g., pH 8-10) will further deprotonate the carboxyl group, enhancing its negative charge and thereby its interaction with polar solvents like water.
Q5: What organic solvents are recommended for dissolving this compound?
For hydrophobic peptides like this compound, organic solvents are often necessary for initial solubilization. The recommended approach is to dissolve the peptide in a minimal amount of a strong organic solvent first, and then slowly dilute the solution with the desired aqueous buffer.
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): A strong, water-miscible organic solvent suitable for highly hydrophobic peptides.
-
Dimethyl Formamide (DMF): Another powerful solvent for peptides that are difficult to dissolve.
-
Acetonitrile (ACN): A less polar solvent than DMSO or DMF, but can be effective.
-
Ethanol or Isopropanol: May be used, but are generally less effective for very hydrophobic peptides.
Q6: My this compound dissolves in an organic solvent but precipitates when I add my aqueous buffer. What can I do?
This is a common issue known as "salting out" and occurs when the addition of an aqueous anti-solvent causes the peptide to aggregate and precipitate. To avoid this, add the aqueous buffer to the peptide-organic solvent solution very slowly, drop-by-drop, while vigorously vortexing or stirring. This ensures that the peptide remains in solution as the polarity of the solvent mixture gradually changes.
Q7: How does temperature affect the solubility of this compound?
For most solids, solubility increases with temperature. Gently warming the solution can help to dissolve this compound. However, excessive heat should be avoided as it can lead to peptide degradation. A temperature range of 30-40°C is generally safe for short-term heating to aid dissolution.
Troubleshooting Guides
Problem: this compound powder will not dissolve in aqueous buffer.
This workflow provides a step-by-step guide to systematically troubleshoot and achieve the dissolution of this compound.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₁H₁₉N₃O₅ | - |
| Molecular Weight | 273.29 g/mol | - |
| Isoelectric Point (pI) | ~3.7 | Lowest solubility is expected at this acidic pH. |
| Net Charge at pH 7 | -1 | The negative charge should aid solubility in neutral to basic aqueous solutions. |
| Hydrophobicity | High | The three alanine residues and N-terminal acetyl group contribute to its hydrophobic character, suggesting poor water solubility. |
Table 2: Recommended Solvents for this compound
| Solvent System | Recommendation | Rationale |
| Deionized Water | Not recommended as a primary solvent | The hydrophobic nature of this compound limits its solubility in water. |
| Aqueous Buffers (pH > 6) | Recommended | Increasing the pH above the pI will increase the net negative charge, improving solubility. |
| Dilute Acetic Acid | Not recommended | An acidic environment will protonate the C-terminal carboxyl group, neutralizing the peptide and likely decreasing solubility. |
| DMSO, DMF | Highly Recommended | These strong organic solvents are effective for dissolving hydrophobic peptides. Use a minimal amount for initial dissolution. |
| Acetonitrile, Ethanol, Isopropanol | Can be used as co-solvents | Less effective than DMSO or DMF, but can be used to aid solubility, especially when slowly diluted with an aqueous buffer. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution Attempt: Add a small, precisely measured amount of deionized water or your desired aqueous buffer (e.g., PBS, pH 7.4) to a small aliquot of the peptide. Vortex for 30 seconds. If the peptide dissolves completely, you can proceed with this solvent for your stock solution.
-
pH Adjustment (if necessary): If the peptide is not soluble in a neutral buffer, prepare a buffer with a higher pH (e.g., pH 8.5). Add this basic buffer to the peptide and vortex.
-
Organic Co-solvent Dissolution (if necessary): If the peptide remains insoluble, use a minimal volume of a recommended organic solvent (e.g., DMSO). Add the solvent directly to the dry peptide powder and vortex until fully dissolved.
-
Dilution into Aqueous Buffer: While vigorously vortexing your desired aqueous buffer, slowly add the dissolved peptide-organic solvent solution drop-by-drop. This gradual dilution is crucial to prevent precipitation.
-
Final Inspection and Storage: Once the desired concentration is reached, inspect the solution for any visible particulates. If the solution is clear, it is ready for use. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Determination of this compound Solubility
This protocol outlines a method to quantitatively determine the solubility of this compound in a specific solvent.
Signaling Pathways and Logical Relationships
The solubility of this compound is not directly involved in a biological signaling pathway but is governed by fundamental physicochemical principles. The following diagram illustrates the logical relationships between the properties of this compound and the factors influencing its solubility.
References
Acetyltrialanine In Vitro Optimization: Technical Support Center
Welcome to the technical support center for the use of Acetyltrialanine in in vitro studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental design and execution.
Disclaimer: this compound is a specialized peptide. Publicly available data on its specific biological mechanism of action is limited. The following guidelines are based on standard best practices for in vitro studies with synthetic peptides and are intended to serve as a starting point for your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Proper stock solution preparation is critical for experimental reproducibility.
-
Solvent Selection: Start with sterile, high-purity Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock (e.g., 10-50 mM). This compound is expected to be readily soluble in DMSO.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired molarity.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: The optimal concentration will be cell-type and assay-dependent. A broad dose-response experiment is recommended to determine the effective concentration range.
-
Initial Broad Range Finding: Begin with a wide range of concentrations, spanning several orders of magnitude (e.g., 10 nM to 100 µM). This helps identify the concentration window for biological activity and potential cytotoxicity.
-
Narrowing Down: Once an effective range is identified, perform a more detailed dose-response curve with more concentrations within that range to determine key values like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
The following table provides a hypothetical starting point for different experimental goals.
| Experimental Goal | Suggested Starting Concentration Range | Notes |
| Initial Screening / Target Engagement | 1 µM - 20 µM | Aims to confirm if the peptide has any effect in the chosen model. |
| Dose-Response (EC₅₀/IC₅₀ Determination) | 10 nM - 50 µM (Logarithmic dilutions) | Essential for quantifying the potency of the peptide. |
| Long-term Studies (> 48 hours) | 100 nM - 5 µM | Lower concentrations are often used to avoid cumulative toxicity. |
| Cytotoxicity Assessment (CC₅₀) | 1 µM - 100 µM | Necessary to define the toxic concentration range. |
Q3: How can I determine the cytotoxicity of this compound in my cell line?
A3: Assessing cytotoxicity is crucial to ensure that the observed biological effects are not due to cell death.[2] Several assays can be used:
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of viable cells. A decrease in signal indicates reduced viability.[2]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.
-
Trypan Blue Exclusion: A simple method where a dye is used to differentiate between live (unstained) and dead (blue) cells, typically counted with a hemocytometer.[2]
It is recommended to run a cytotoxicity assay in parallel with your functional assays, using the same cell type, seeding density, and incubation times.[2]
Experimental Workflows & Signaling
The following diagrams illustrate a typical experimental workflow for testing this compound and a hypothetical signaling pathway it might modulate.
Caption: General experimental workflow for in vitro testing of this compound.
References
preventing degradation of Acetyltrialanine in solution
Welcome to the technical support center for Acetyltrialanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can degrade in solution?
A1: this compound, like other peptides, is susceptible to several degradation pathways in aqueous solutions. The primary routes of degradation include:
-
Hydrolysis: Cleavage of the peptide bonds between the alanine (B10760859) residues. This is often catalyzed by acidic or basic conditions.
-
Oxidation: Although alanine side chains are not highly susceptible to oxidation, reactive oxygen species (ROS) can lead to backbone fragmentation.[1][2]
-
Enzymatic Degradation: While the N-terminal acetyl group offers significant protection against aminopeptidases, other proteases present as contaminants could potentially cleave the peptide.[3][4][5]
Q2: How does the N-terminal acetylation of trialanine enhance its stability?
A2: The N-terminal acetyl group is a crucial modification for enhancing the stability of trialanine. It blocks degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides.[3][4] This modification mimics the structure of internal peptide bonds, making the N-terminus unrecognizable to these specific enzymes and significantly extending the peptide's half-life in biological fluids and cell culture media.[5][6]
Q3: What is the optimal pH for storing this compound solutions?
A3: For most peptides, a slightly acidic to neutral pH range of 5-7 is recommended to minimize hydrolysis of peptide bonds.[7][8] Extreme pH conditions (highly acidic or alkaline) can accelerate degradation.[7] The optimal pH should be determined empirically for your specific experimental conditions.
Q4: How does temperature affect the stability of this compound in solution?
A4: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[9][10] Therefore, it is recommended to store stock solutions of this compound at -20°C or -80°C. For short-term storage (days to weeks), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles as this can also contribute to peptide degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide activity or concentration over time. | Peptide degradation due to hydrolysis. | Adjust the pH of your solution to a range of 5-7 using a suitable buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer). Store solutions at -20°C or -80°C.[7] |
| Inconsistent experimental results. | Contamination with proteases. | Prepare solutions under sterile conditions. Use sterile, protease-free water and reagents. Consider adding a broad-spectrum protease inhibitor if compatible with your experiment. |
| Precipitation of the peptide from solution. | Poor solubility or aggregation. | Ensure the peptide is fully dissolved. If solubility is an issue, consider using a small amount of a co-solvent like DMSO or DMF before adding the aqueous buffer. The use of certain excipients can also improve solubility. |
| Evidence of oxidative damage. | Exposure to oxygen or metal ions. | De-gas solutions by bubbling with nitrogen or argon. Avoid contamination with metal ions by using high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the following tables provide representative data on factors influencing peptide stability.
Table 1: Effect of pH on Peptide Hydrolysis (Illustrative)
| pH | Half-life (t1/2) at 37°C |
| 3.0 | ~ 10 days |
| 5.0 | > 100 days |
| 7.0 | > 100 days |
| 9.0 | ~ 15 days |
| Note: This is illustrative data for a typical peptide; the exact rates for this compound may vary. |
Table 2: Effect of Temperature on Peptide Stability (Illustrative)
| Storage Temperature | Recommended Storage Duration |
| Room Temperature (25°C) | Hours to days |
| 4°C | Days to weeks |
| -20°C | Months |
| -80°C | Years |
Table 3: Common Stabilizing Excipients for Peptide Formulations
| Excipient Class | Examples | Concentration Range | Primary Function |
| Polyols/Sugars | Mannitol, Sucrose, Trehalose | 5-10% (w/v) | Cryoprotectant, Lyoprotectant, Stabilizer.[11][12] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent aggregation and surface adsorption.[13] |
| Amino Acids | Glycine, Arginine, Proline | 0.1-1 M | Stabilizer, Viscosity reducer.[12] |
| Antioxidants | Methionine, Ascorbic Acid | 0.1-1% (w/v) | Prevent oxidation. |
| Chelating Agents | EDTA | 0.01-0.1% (w/v) | Sequester metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Stability
Objective: To identify the pH at which this compound exhibits the highest stability in an aqueous solution.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) for a defined period (e.g., 7, 14, and 28 days).
-
Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining percentage of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against pH for each time point to determine the pH of maximum stability.
Protocol 2: Assessing the Thermal Stability of this compound
Objective: To evaluate the degradation rate of this compound at different temperatures.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a buffer of optimal pH (determined from Protocol 1).
-
Incubation: Aliquot the solution into separate vials and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Time Points: Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Analysis: Quantify the concentration of intact this compound in each sample using a validated HPLC method.
-
Kinetic Analysis: Determine the degradation rate constant (k) at each temperature by plotting the natural logarithm of the concentration versus time. Use the Arrhenius equation to calculate the activation energy for the degradation process.[10]
Protocol 3: Evaluation of Stabilizing Excipients
Objective: To assess the effectiveness of different excipients in preventing the degradation of this compound.
Methodology:
-
Excipient Solutions: Prepare solutions of various excipients (e.g., 5% mannitol, 0.1% Polysorbate 80, 0.5 M arginine) in the optimal buffer for this compound.
-
Sample Preparation: Dissolve this compound in each excipient solution to a final concentration of 1 mg/mL. A control sample with no excipient should also be prepared.
-
Stress Conditions: Subject the samples to stress conditions known to cause degradation (e.g., elevated temperature, agitation, or freeze-thaw cycles).
-
Analysis: At specified time points, analyze the samples by HPLC to determine the percentage of remaining intact peptide.
-
Comparison: Compare the degradation rates in the presence of different excipients to that of the control to identify the most effective stabilizing agents.
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: General workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation and corresponding stabilization strategies.
References
- 1. Quantification of hydroxyl radical-derived oxidation products in peptides containing glycine, alanine, valine, and proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen radical-mediated oxidation reactions of an alanine peptide motif - density functional theory and transition state theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge [biowayorganicinc.com]
- 9. Controlling deamidation rates in a model peptide: effects of temperature, peptide concentration, and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Acetyltrialanine Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to impurities in Acetyltrialanine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the solid-phase peptide synthesis (SPPS) of this compound?
A1: During the synthesis of this compound, several types of impurities can form. The most common are deletion sequences (e.g., Ac-Ala-Ala-OH), insertion sequences (e.g., Ac-Ala-Ala-Ala-Ala-OH), and diastereomers.[1][2] Other potential impurities include residual protecting groups and byproducts from side reactions, although these are less common for a simple peptide like this compound which lacks reactive side chains.[3]
Q2: How do deletion and insertion sequences form?
A2: Deletion sequences occur when an amino acid fails to couple to the growing peptide chain. This can be caused by incomplete removal of the Fmoc protecting group from the previous amino acid or inefficient activation and coupling of the incoming amino acid.[1] Insertion sequences are less common but can happen if an excess of an activated amino acid is not properly washed away after coupling, leading to a double addition.[1]
Q3: What causes the formation of diastereomers in the final product?
A3: Diastereomers are a result of racemization, where an L-amino acid converts to a D-amino acid during the synthesis process. This can be promoted by the reagents used for deprotection and coupling, particularly during the activation step of the amino acid. Even a small amount of a diastereomeric impurity can significantly impact the biological function of the peptide.
Q4: Can impurities arise from the starting materials?
A4: Yes, impurities in the amino acid raw materials can be incorporated into the final peptide. For example, the Fmoc-Alanine starting material may contain small amounts of Fmoc-Ala-Ala-OH dipeptides or unprotected H-Ala-OH. It is crucial to use high-purity reagents and to have good quality control of all starting materials.
Q5: What are the best analytical methods for detecting these impurities?
A5: The most common and effective methods for detecting impurities in peptide synthesis are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). RP-HPLC can separate peptides with different sequences or stereochemistry, while MS can identify the exact mass of the main product and any impurities, helping to confirm their identity (e.g., deletion or insertion sequences).
Troubleshooting Guide
Problem: My RP-HPLC analysis shows multiple peaks besides the main product peak.
-
Possible Cause 1: Deletion Sequences. A peak eluting slightly earlier than the main product is often a deletion sequence (e.g., Ac-Ala-Ala). These are more polar and have a shorter retention time.
-
Solution: Improve coupling efficiency. Increase the coupling time, use a more effective activating agent (e.g., HBTU, HATU), or perform a double coupling for each amino acid addition. Ensure complete deprotection of the Fmoc group before each coupling step.
-
-
Possible Cause 2: Insertion Sequences. A peak eluting slightly later than the main product could be an insertion sequence (e.g., Ac-Ala-Ala-Ala-Ala). These are more hydrophobic and have a longer retention time.
-
Solution: Ensure thorough washing of the resin after each coupling step to remove any excess activated amino acid.
-
-
Possible Cause 3: Diastereomers. A peak that is very close to the main product peak, often appearing as a shoulder, could be a diastereomer.
-
Solution: Minimize racemization by using additives like Oxyma Pure or HOBt during the amino acid activation step. Avoid prolonged exposure to the basic conditions used for Fmoc deprotection.
-
-
Possible Cause 4: Incomplete Acetylation. If the N-terminus is not fully acetylated, you may see a peak corresponding to the free amine (H-Ala-Ala-Ala).
-
Solution: After the final alanine (B10760859) coupling and Fmoc deprotection, ensure the acetylation step with acetic anhydride (B1165640) is complete. You can use a ninhydrin (B49086) test to check for free amines on the resin before cleavage.
-
Problem: The mass spectrometry results show a mass that does not correspond to the desired product or expected impurities.
-
Possible Cause: Adducts with Protecting Groups or Solvents. The final product may have formed adducts with scavengers (like triisopropylsilane) used during the cleavage step or still retain a side-chain protecting group if one was used (not typical for alanine).
-
Solution: Review your cleavage cocktail and procedure. Ensure sufficient cleavage time and the use of appropriate scavengers. Check the purity of the solvents used.
-
Summary of Common Impurities
| Impurity Type | Common Name | Typical Mass Difference (from target) | Cause | Detection Method |
| Deletion Sequence | Ac-Ala-Ala | -71.08 Da | Incomplete coupling or deprotection | RP-HPLC, MS |
| Insertion Sequence | Ac-Ala-Ala-Ala-Ala | +71.08 Da | Inefficient washing after coupling | RP-HPLC, MS |
| Diastereomer | Ac-(D-Ala)-Ala-Ala, etc. | 0 Da | Racemization during activation/deprotection | Chiral HPLC, RP-HPLC (sometimes) |
| Incomplete Acetylation | H-Ala-Ala-Ala | -42.04 Da | Incomplete N-terminal capping | RP-HPLC, MS |
| Protecting Group Adduct | Varies | Varies | Incomplete removal of protecting groups | MS |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc Chemistry)
-
Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Alanine #2):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents to the resin loading), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
Optional: Perform a ninhydrin test to confirm complete coupling (bead color should be yellow/clear). If blue, repeat the coupling step.
-
-
Repeat Steps 2 & 3: Repeat the deprotection and coupling cycles for the third alanine residue.
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection (Step 2), wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 times) and then dichloromethane (B109758) (DCM) (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under a vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Protocol 2: Analysis by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for purity, comparing retention times and peak areas to identify the main product and any impurities.
Visual Guides
Caption: Workflow for the solid-phase synthesis of this compound.
References
Technical Support Center: Acetyltrialanine Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Acetyltrialanine in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell proliferation and metabolism in our cancer cell line treated with this compound. What could be the potential off-target mechanisms?
A1: While this compound is a simple peptide, its structure, an acetylated trialanine, suggests potential interactions with pathways related to alanine (B10760859) metabolism and transport. Off-target effects could arise from:
-
Interaction with Amino Acid Transporters: this compound might competitively inhibit or otherwise modulate neutral amino acid transporters, such as ASCT2 (SLC1A5), SNAT1 (SLC38A1), or SNAT2 (SLC38A2), which are often upregulated in cancer cells to meet their high demand for amino acids like glutamine and alanine.[1][2] Disruption of this transport can impact intracellular amino acid pools.
-
Interference with Alanine Metabolism: The peptide could interfere with enzymes involved in alanine metabolism, such as Glutamic-Pyruvic Transaminase 2 (GPT2), which converts alanine to pyruvate (B1213749) within the mitochondria.[3] This can affect the TCA cycle and cellular energy balance.
-
Modulation of Nutrient Sensing Pathways: Alterations in intracellular amino acid levels can impact nutrient-sensing pathways like mTOR, which is a key regulator of cell growth and proliferation.[4][5]
Q2: Our peptide is pure, but we are seeing inconsistent results between batches in our cell-based assays. What could be the cause?
A2: Inconsistent results between batches of a peptide, even with high purity, can often be attributed to factors other than the primary sequence. Key areas to investigate include:
-
Counter-ion Effects: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can be cytotoxic or affect cellular signaling at certain concentrations.[6] Requesting a salt exchange (e.g., to acetate (B1210297) or hydrochloride) or ensuring consistent counter-ion concentration across experiments is crucial.
-
Peptide Solubility and Aggregation: this compound, being composed of three alanine residues, has a degree of hydrophobicity that might lead to aggregation, especially at high concentrations or in certain buffers.[7][8] Aggregates can have different biological activities and lead to variability.
-
Endotoxin Contamination: Even trace amounts of endotoxins can elicit strong cellular responses, particularly in immune cells or sensitive cell lines, leading to inconsistent assay results.[9]
Q3: How can we determine if this compound is engaging with an unintended intracellular target?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to an intracellular target.[10][11] This assay is based on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting curve of a suspected off-target protein in the presence of this compound would indicate direct engagement.
Q4: What are the first steps to troubleshoot unexpected cytotoxicity observed with this compound treatment?
A4: First, perform a thorough dose-response curve to determine the precise IC50. Then, assess whether the cytotoxicity is due to an on-target or off-target effect. A useful strategy is to knock down the intended target of your experiment. If the cytotoxicity persists in the knockdown cells, it is likely due to an off-target effect.[12] Additionally, consider the possibility of peptide degradation into potentially toxic byproducts or issues with the solvent (e.g., DMSO concentration).
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Aggregation | Visually inspect the stock solution for precipitation. Perform dynamic light scattering (DLS) to detect aggregates. | Prepare fresh stock solutions. Test different solvents (e.g., water with a small percentage of DMSO, or PBS).[13] Sonicate briefly to aid dissolution.[14] Centrifuge before use to remove any undissolved peptide.[7] |
| Inconsistent Dosing | Review dilution calculations and pipetting techniques. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for treating replicate wells to ensure consistency. |
| TFA Salt Toxicity | The peptide is in TFA salt form. | Perform a salt exchange to acetate or HCl. If not possible, run a vehicle control with a matching concentration of TFA to assess its specific effect.[6] |
| Cell Seeding Density | Inconsistent number of cells seeded per well. | Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accuracy. Allow cells to adhere and stabilize for 24 hours before treatment.[15] |
Issue 2: Unexpected Changes in Downstream Signaling (e.g., p-mTOR, p-Akt levels)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Off-Target Kinase Inhibition | The observed signaling change does not align with the intended target's known pathway. | Perform a kinase profiling screen to identify unintended kinase interactions. |
| Metabolic Stress | This compound is disrupting amino acid transport, leading to cellular stress and activating/inhibiting signaling cascades. | Measure intracellular amino acid levels (e.g., by LC-MS). Assess markers of metabolic stress like AMPK phosphorylation.[4] |
| Incorrect Antibody or Reagent | The primary or secondary antibodies are not specific or are used at the wrong dilution. | Validate antibodies using positive and negative controls (e.g., knockout cell lines). Optimize antibody concentrations and incubation times.[16] |
| Inconsistent Lysis/Sample Prep | Incomplete cell lysis or protein degradation. | Use fresh lysis buffer with protease and phosphatase inhibitors. Ensure consistent sample handling on ice.[17] |
Hypothetical Off-Target Interaction Data
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific off-target data for this compound is not publicly available. These values are intended to serve as a guide for designing and interpreting experiments.
Table 1: Hypothetical Binding Affinities of this compound for Alanine Transporters
| Off-Target Protein | Assay Type | Ligand | Ki (µM) | IC50 (µM) |
| SLC1A4 (ASCT1) | Competitive Binding Assay | This compound | 15.2 | 25.8 |
| (Radiolabeled L-Alanine) | L-Alanine (control) | 0.174[18] | 0.35 | |
| SLC38A2 (SNAT2) | Competitive Binding Assay | This compound | 8.9 | 18.5 |
| (Radiolabeled L-Glutamine) | L-Glutamine (control) | 3.0[2] | 7.2 |
Table 2: Hypothetical Inhibition of Alanine Metabolizing Enzyme by this compound
| Off-Target Enzyme | Assay Type | Inhibitor | IC50 (µM) |
| GPT2 (Alanine Transaminase 2) | Enzyme Activity Assay | This compound | 45.7 |
| L-Cycloserine (control) | ~20[3] |
Experimental Protocols
Protocol 1: Competitive Binding Assay for Amino Acid Transporters
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific amino acid transporter (e.g., SLC1A4) expressed in a cell line, using a radiolabeled natural ligand.[10][11]
Materials:
-
HEK293 cells overexpressing the transporter of interest (e.g., SLC1A4).
-
Radiolabeled ligand (e.g., [³H]-L-Alanine).
-
Unlabeled this compound.
-
Unlabeled natural ligand (L-Alanine) for positive control.
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Seed the transporter-expressing cells in a 24-well plate and grow to ~90% confluency.
-
Assay Setup: Gently wash the cells twice with Assay Buffer.
-
Competition: Add Assay Buffer containing a fixed concentration of radiolabeled ligand (typically at its Kd concentration) and varying concentrations of unlabeled this compound (e.g., 0.01 µM to 100 µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled natural ligand).
-
Incubation: Incubate the plate at 37°C for an appropriate time to reach equilibrium (e.g., 60 minutes).
-
Washing: Stop the incubation by aspirating the medium and washing the cells three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to verify the direct binding of this compound to a suspected intracellular off-target protein (e.g., GPT2).[10][19]
Materials:
-
Cell line expressing the target protein (e.g., HepG2 for GPT2).
-
This compound.
-
Vehicle control (e.g., DMSO).
-
PBS with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw supplies).
-
Thermocycler.
-
Western Blotting reagents and equipment.
-
Primary antibody specific to the target protein (e.g., anti-GPT2).
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound (at a concentration showing a cellular effect) or vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the total protein concentration of all samples. Perform SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each heated sample to the corresponding unheated control. Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Western Blot for mTOR Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.[5][17]
Materials:
-
Cell line of interest (e.g., A549).
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. For phosphorylated proteins, normalize the signal to the total protein level for that target. Normalize all values to the loading control.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biobasic.com [biobasic.com]
- 14. biocat.com [biocat.com]
- 15. Investigations of potential non-amino acid SNAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Acetyltrialanine NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous NMR spectra of Acetyltrialanine.
Frequently Asked Questions (FAQs)
Q1: Why are the amide proton signals in my ¹H NMR spectrum of this compound broad or overlapping?
A1: Broad or overlapping amide proton signals in this compound are common and can arise from several factors:
-
Conformational Exchange: The peptide backbone of this compound can exist in multiple conformations that are in equilibrium. If the rate of exchange between these conformations is on the NMR timescale (milliseconds), it can lead to significant line broadening.[1][2][3][4]
-
Aggregation: At higher concentrations, this compound may self-assemble or aggregate. This process restricts molecular tumbling, leading to broader NMR signals.[5][6][7]
-
Hydrogen Exchange: The amide protons are exchangeable and can interact with residual water or other exchangeable protons in the sample, causing broadening. This effect is pH and temperature-dependent.[1][8][9]
-
Solvent Viscosity: A highly viscous solvent can slow down molecular tumbling and contribute to broader lines.
Q2: I am observing more peaks than expected for this compound. What could be the cause?
A2: The presence of extra peaks in the NMR spectrum of this compound can be attributed to:
-
Rotamers: The peptide bond between alanine (B10760859) residues can exist in cis and trans conformations. While the trans form is generally more stable, the presence of a small population of the cis isomer can give rise to a separate set of peaks for the adjacent residues. The interconversion between these rotamers might be slow on the NMR timescale, resulting in distinct signals.[1]
-
Impurities: The sample may contain impurities from the synthesis or purification process, such as residual solvents, protecting groups, or diastereomers.
-
Degradation: The peptide may have degraded over time, leading to the formation of new chemical species.
Q3: How can I confirm the presence of an exchangeable proton, like an amide or hydroxyl group?
A3: To confirm if a peak corresponds to an exchangeable proton (e.g., NH or OH), you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding peaks to diminish or disappear from the spectrum.[1]
Q4: The chemical shifts of my this compound sample seem to have shifted compared to literature values. Why?
A4: Chemical shifts are sensitive to the local electronic environment and can be influenced by several factors:
-
Solvent Effects: Different deuterated solvents can induce significant changes in chemical shifts due to varying solvent-solute interactions.[1][10] A summary of common solvent residual peaks is provided in the troubleshooting section.
-
pH: The protonation state of the terminal carboxyl group and any ionizable side chains (though not present in this compound) is pH-dependent and will affect the chemical shifts of nearby protons.[11]
-
Temperature: Temperature can influence conformational equilibria and hydrogen bonding, leading to changes in chemical shifts.[10][11]
-
Concentration: As concentration increases, intermolecular interactions and aggregation can occur, perturbing the chemical shifts.[6]
Troubleshooting Guides
Issue 1: Overlapping and Poorly Resolved Peaks
Symptoms:
-
Multiple peaks clustered together in a narrow chemical shift range.
-
Inability to accurately determine coupling constants or integrate signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping NMR peaks.
Detailed Steps:
-
Change the NMR Solvent: Altering the solvent can change the chemical shifts of protons, potentially resolving overlapping signals.[1] For example, switching from CDCl₃ to a more polar solvent like DMSO-d₆ can disrupt intermolecular hydrogen bonds and improve spectral dispersion.
-
Vary the Temperature: Acquiring spectra at different temperatures can help resolve peaks from species in conformational exchange. If peaks sharpen or coalesce at higher temperatures, it suggests the presence of rotamers or other dynamic processes.[1]
-
Decrease Sample Concentration: If aggregation is the cause of peak broadening and overlap, diluting the sample can lead to sharper, better-resolved signals.[6]
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping peaks by spreading the signals into a second dimension.[10][12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all protons belonging to a single amino acid residue.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), providing excellent resolution.
-
Issue 2: Broad Peaks and Signal Loss
Symptoms:
-
NMR signals are significantly broader than expected.
-
Overall signal intensity is low, or signals seem to be missing.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Aggregation | Decrease sample concentration.[6] | Reduces intermolecular interactions that lead to the formation of large, slow-tumbling aggregates. |
| Change solvent or pH.[10][11] | Can disrupt the non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects) that drive aggregation. | |
| Increase temperature. | May provide enough thermal energy to break up aggregates. | |
| Conformational Exchange | Acquire spectra at different temperatures.[1] | Can help to either slow down or speed up the exchange relative to the NMR timescale, potentially resulting in sharper peaks. |
| Paramagnetic Impurities | Treat the sample with a chelating agent (e.g., EDTA) if metal ion contamination is suspected. | Paramagnetic species can cause significant line broadening. |
| Poor Shimming | Re-shim the spectrometer. | An inhomogeneous magnetic field is a common cause of broad spectral lines.[1] |
Logical Relationship for Diagnosing Broad Peaks:
Caption: Diagnostic flowchart for broad NMR peaks.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Exchangeable Protons
Objective: To confirm the presence of amide (N-H) protons in this compound.
Methodology:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL in an NMR tube.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Add one drop (approximately 20-50 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and gently invert it several times to ensure thorough mixing.
-
Allow the sample to equilibrate for 5-10 minutes.
-
Re-acquire the 1D ¹H NMR spectrum using the same parameters as in step 2.
-
Compare the two spectra. The peaks corresponding to the amide protons should show a significant decrease in intensity or disappear completely in the second spectrum.[1]
Protocol 2: Variable Temperature (VT) NMR for Studying Conformational Dynamics
Objective: To investigate the effect of temperature on the NMR spectrum of this compound to identify conformational exchange.
Methodology:
-
Prepare a sample of this compound in a solvent with a wide liquid range (e.g., DMSO-d₆ or Toluene-d₈).
-
Ensure the spectrometer is equipped with a variable temperature unit.
-
Acquire a standard 1D ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Increase the temperature in increments of 10-20 K (e.g., to 318 K, 338 K, etc.), allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe changes in the line shape of the peaks. If conformational exchange is present, peaks may sharpen, broaden, or coalesce as the temperature changes.[1]
-
(Optional) Decrease the temperature from the starting point in similar increments to observe effects at lower temperatures.
Data Presentation
Table 1: Typical ¹H Chemical Shift Ranges for this compound in DMSO-d₆
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Acetyl CH₃ | ~1.9 | Singlet | |
| Alanine α-CH | 4.1 - 4.5 | Multiplet | |
| Alanine β-CH₃ | 1.2 - 1.4 | Doublet | |
| Amide NH | 7.8 - 8.5 | Doublet | Can be broad; disappears with D₂O exchange. |
| C-terminal COOH | 12.0 - 13.0 | Broad Singlet | May not be observed; disappears with D₂O exchange. |
Table 2: Common Deuterated Solvents and Their Residual Proton Signals
| Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | 77.16 |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | 39.52 |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 49.00 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 |
| Water-d₂ | D₂O | ~4.79 | - |
Data sourced from common NMR solvent charts.[14][15]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. NMR Analysis of Native-State Protein Conformational Flexibility by Hydrogen Exchange | Springer Nature Experiments [experiments.springernature.com]
- 10. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. peptide NMR problem [hoffman.cm.utexas.edu]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. chem.washington.edu [chem.washington.edu]
Technical Support Center: Enhancing the In Vivo Stability of Acetyltrialanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of increasing the in vivo stability of the short-chain peptide, Acetyltrialanine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reasons for the low in vivo stability of a short peptide like this compound?
Short peptides like this compound face two major hurdles in vivo:
-
Enzymatic Degradation: Peptides are rapidly broken down by proteases (peptidases) found in plasma and tissues. The terminal ends of linear peptides are particularly vulnerable to degradation by exopeptidases.[1]
-
Rapid Renal Clearance: Due to their small molecular size, peptides are often quickly filtered out of the bloodstream by the kidneys (glomerular filtration), leading to a very short systemic half-life.[2][3]
Q2: My this compound is degrading too quickly in plasma stability assays. What are some immediate troubleshooting steps?
Rapid degradation in plasma assays points directly to enzymatic cleavage. Consider these chemical modification strategies to protect the peptide backbone:
-
D-Amino Acid Substitution: Swap one or more of the L-alanine residues with their D-enantiomers. Proteases in the body are stereospecific and primarily recognize L-amino acids, making peptides with D-amino acids significantly more resistant to degradation.[4][5] This can substantially increase the peptide's half-life.
-
Terminal Modifications: this compound already possesses an N-terminal acetylation, which protects it from aminopeptidases. To protect the other end, consider C-terminal amidation. This modification shields the peptide from carboxypeptidase activity.
-
Cyclization: Converting the linear peptide into a cyclic structure can enhance stability. Cyclization stabilizes the peptide's conformation, which can reduce its ability to bind to the catalytic sites of proteases.
-
Incorporate Unnatural Amino Acids: Replacing a natural amino acid with a synthetic one can sterically hinder protease access and improve stability.
Q3: How can I reduce the rapid renal clearance of this compound?
To combat rapid kidney filtration, the primary strategy is to increase the peptide's hydrodynamic size.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide significantly increases its molecular weight and steric hindrance. This modification not only reduces the glomerular filtration rate but can also mask proteolytic cleavage sites, thereby extending the in vivo half-life.
-
Lipidation: Attaching a fatty acid chain (lipidation) to the peptide promotes its binding to serum albumin. This complex is too large for renal filtration, effectively using albumin's long half-life (around 19 days) to keep the peptide in circulation.
-
Protein Fusion: Genetically or chemically fusing this compound to a large protein, such as albumin or an immunoglobulin G (IgG) Fc fragment, dramatically increases its size and extends its half-life by preventing renal clearance.
Q4: What formulation strategies can I use to improve the stability of my peptide solution before and during administration?
While chemical modifications alter the molecule itself, formulation strategies optimize its environment. For parenteral (injectable) formulations, which are common for peptides, consider the following:
-
pH and Buffer Optimization: This is a primary and practical approach to peptide stabilization in aqueous solutions. Identifying the optimal pH at which the peptide is most stable can significantly reduce degradation rates.
-
Physical Embedding: Encapsulating the peptide in systems like nanoparticles, liposomes, or microspheres creates a protective barrier. This barrier shields the peptide from proteases until it is released at the target site.
-
Use of Excipients: Adding co-solvents, polyols, or viscosity-enhancing agents can help stabilize the peptide in its aqueous formulation.
Data on Stability Enhancement Strategies
The following table summarizes quantitative data from studies on various peptide stabilization techniques, demonstrating their effectiveness in increasing plasma half-life.
| Peptide Class | Modification Strategy | Native Half-Life | Modified Half-Life | Fold Increase | Reference |
| Gonadotropin-Releasing Hormone (GnRH) | Unnatural Amino Acid Substitution | 5 minutes | 2.8 hours | ~34x | |
| Glucose-Dependent Insulinotropic Polypeptide (GIP) | N-terminal Acetylation | 2-5 minutes | > 24 hours | >288x | |
| Glucagon-Like Peptide-1 (GLP-1) | Site-Specific PEGylation | Not specified | 16-fold increase | 16x | |
| Somatostatin | Cyclization & D-Amino Acid | 1-2 minutes | Not specified (Clinically used as Octreotide) | Significant |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound or its modified analogs in plasma.
Objective: To determine the rate of peptide degradation in plasma by measuring the concentration of the intact peptide over time.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or water).
-
Human or animal (e.g., rat, mouse) plasma, anticoagulated with EDTA or heparin.
-
Incubator or water bath at 37°C.
-
Precipitation solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid (TFA) or a 1:1 mixture of methanol (B129727) and ethanol).
-
Centrifuge.
-
Analysis instruments: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Preparation: Thaw frozen plasma at 37°C. Pre-warm the required volume of plasma to 37°C for 15 minutes.
-
Initiation of Reaction: Spike the pre-warmed plasma with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Vortex briefly to mix. This is your t=0 starting point.
-
Incubation: Incubate the plasma-peptide mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing a 2-3 fold excess of ice-cold precipitation solution (e.g., 200-300 µL). Vortex vigorously for 30 seconds to stop enzymatic reactions and precipitate plasma proteins.
-
Centrifugation: Incubate the samples on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant, which contains the peptide and its degradation products. Analyze the supernatant using RP-HPLC or LC-MS to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay curve.
Protocol 2: Analytical Methods for Stability Assessment
The choice of analytical technique is crucial for accurate stability determination.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a standard method for purity analysis and quantifying the parent peptide. By monitoring the decrease in the area of the parent peptide peak over time, its stability can be determined.
-
Mass Spectrometry (MS): LC-MS is a powerful tool that not only quantifies the parent peptide but can also identify its degradation products. This provides valuable insights into the specific peptide bonds being cleaved, helping to guide modification strategies.
-
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the peptide. It is particularly useful for confirming that a modification (like cyclization) has induced the desired conformational change or that the peptide maintains its structure under different formulation conditions.
Visualizations
References
- 1. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 2. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
Validation & Comparative
Acetyltrialanine vs. Other Alanine Peptides: A Comparative Guide for Researchers
Executive Summary
This guide provides a detailed comparison of Acetyltrialanine (Ac-Ala-Ala-Ala) with other short alanine (B10760859) peptides, namely Trialanine (Ala-Ala-Ala) and Dialanine (Ala-Ala). The focus is on how N-terminal acetylation influences the physicochemical properties and biological activities of these peptides. This modification, which involves the addition of an acetyl group to the N-terminus, is a critical strategy in peptide drug development. Acetylation neutralizes the N-terminal positive charge at physiological pH, a change that is predicted to decrease aqueous solubility but may enhance cell membrane permeability. One of the most significant advantages of this modification is the increased resistance to enzymatic degradation, particularly by aminopeptidases, which can lead to a longer plasma half-life. This guide synthesizes available data and established principles to provide a comparative overview for researchers, scientists, and professionals in drug development, while also highlighting areas where direct experimental data is currently lacking.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of a peptide are fundamental to its pharmacokinetic and pharmacodynamic profile. N-terminal acetylation of trialanine results in an increased molecular weight and a neutral charge at physiological pH. This change in charge is anticipated to reduce its solubility in aqueous solutions due to increased hydrophobicity.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Ac-Ala-Ala-Ala) | Trialanine (Ala-Ala-Ala) | Dialanine (Ala-Ala) |
| Molecular Formula | C₁₁H₁₉N₃O₅ | C₉H₁₇N₃O₄ | C₆H₁₂N₂O₃ |
| Molecular Weight ( g/mol ) | 273.28 | 231.25 | 160.17 |
| Charge at pH 7.4 | Neutral | Zwitterionic (Net charge ~0) | Zwitterionic (Net charge ~0) |
| Predicted Water Solubility | Lower | Higher than this compound | Higher than Trialanine |
| Predicted Stability in Plasma | Higher | Lower than this compound | Lower than Trialanine |
The solubility of L-alanine, the constituent amino acid, is 167.2 g/L in water at 25°C[1]. Its acetylated form, N-acetyl-L-alanine, is also reported to be soluble in water[2]. For peptides, solubility is influenced by factors including amino acid composition, overall charge, and peptide length[3][4]. Generally, a higher proportion of charged residues enhances solubility in aqueous media. The neutralization of the N-terminal amine group by acetylation is therefore expected to decrease the water solubility of trialanine.
Biological Activity and Potential Applications
N-terminal acetylation can profoundly impact the biological activity of a peptide by altering its stability, cell permeability, and interaction with biological targets.
Table 2: Comparison of Biological Characteristics
| Biological Aspect | This compound (Ac-Ala-Ala-Ala) | Trialanine (Ala-Ala-Ala) | Dialanine (Ala-Ala) |
| Predicted Cell Permeability | Potentially Higher | Lower | Lower |
| Potential to Modulate Signaling Pathways | Yes (e.g., MAPK, NF-κB) | Yes | Yes |
By neutralizing the N-terminal charge, acetylation increases a peptide's hydrophobicity, which can facilitate its passage across the lipid bilayers of cell membranes. Studies on the transport of the nonpolar dipeptide L-Alanyl-L-alanine in human intestinal Caco-2 cells suggest that such small peptides can be absorbed[5]. It is therefore plausible that the increased hydrophobicity of this compound could lead to enhanced cell permeability compared to its non-acetylated counterpart.
Short peptides and their modified analogs have been shown to modulate various intracellular signaling pathways. For example, the tripeptide IRW has been demonstrated to influence the AMPK/eNOS and MAPK signaling pathways[6]. Acetylation is a fundamental mechanism for regulating protein function and signaling, with enzymes such as histone acetyltransferases (HATs) and histone deacetylases (HDACs) playing pivotal roles[7]. Although the direct effects of small acetylated peptides on these pathways are still under investigation, their potential as modulators is an exciting area of research.
Potential Impact on Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is central to the regulation of cellular processes like proliferation, differentiation, and apoptosis. Certain peptides have been identified as inhibitors of this pathway[8]. Furthermore, the acetylation of key components within the MAPK pathway, such as MAPK phosphatase-1 (MKP-1), is known to regulate its activity[7]. While the specific interaction of this compound with this pathway has not been elucidated, its potential to act as a modulator warrants investigation.
Figure 1: Hypothetical modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
To empirically evaluate and compare the properties of this compound with other alanine peptides, the following standardized experimental protocols are recommended.
Peptide Solubility Assay
This protocol provides a systematic approach to determine the aqueous solubility of the peptides.
1. Materials:
-
Lyophilized peptide (e.g., this compound, Trialanine, Dialanine)
-
Sterile, distilled water
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
UV-Vis Spectrophotometer
2. Procedure:
-
Begin by dissolving a small, accurately weighed amount of the lyophilized peptide in a minimal volume of sterile, distilled water[3][9].
-
Thoroughly mix the solution using a vortex mixer for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the sample for 10-15 minutes to aid in solubilization[9].
-
If the peptide remains insoluble, add small, precise increments of water, repeating the vortexing and sonication steps after each addition, until the peptide dissolves or a maximum practical volume is reached.
-
To remove any undissolved particulate matter, centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes[4].
-
Carefully transfer the supernatant to a clean tube and measure its concentration using a UV-Vis spectrophotometer. The absorbance of the peptide bond is typically measured between 210-230 nm.
-
Calculate the final solubility in mg/mL or mol/L based on the measured concentration and the total volume of solvent used.
References
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. biobasic.com [biobasic.com]
- 4. jpt.com [jpt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tripeptide IRW Improves AMPK/eNOS Signaling Pathway via Activating ACE2 in the Aorta of High-Fat-Diet-Fed C57BL/6 Mice [mdpi.com]
- 7. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Acetyltrialanine vs. Trialanine: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the impact of subtle molecular modifications on the biological activity of peptides is paramount. This guide provides a detailed comparison of acetyltrialanine and its unmodified counterpart, trialanine. While direct comparative studies on these specific tripeptides are limited in publicly available literature, this document extrapolates from established principles of peptide chemistry and data from analogous acetylated and non-acetylated peptides to provide a predictive comparison. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to facilitate further research.
Executive Summary
N-terminal acetylation is a common modification in peptide chemistry that can significantly alter the biological properties of a peptide. By neutralizing the positive charge of the N-terminal amine group, acetylation is known to influence proteolytic stability, cell permeability, and receptor binding affinity. This guide explores the anticipated differences in the biological activity of this compound (N-acetyl-L-alanyl-L-alanyl-L-alanine) compared to trialanine (L-alanyl-L-alanyl-L-alanine).
Based on existing research on similar peptides, it is hypothesized that this compound will exhibit greater resistance to enzymatic degradation and potentially altered cell permeability and target interaction profiles when compared to trialanine. This guide presents the theoretical basis for these differences, supported by data from relevant studies on analogous peptides, and provides the necessary experimental frameworks to validate these hypotheses directly for this compound and trialanine.
Physicochemical Properties
The addition of an acetyl group to the N-terminus of trialanine fundamentally alters its physicochemical properties, which in turn dictates its biological behavior.
| Property | Trialanine (Predicted) | This compound (Predicted) | Rationale for Difference |
| Molecular Weight | 231.25 g/mol | 273.29 g/mol | Addition of an acetyl group (CH₃CO). |
| Charge at pH 7.4 | Zwitterionic (Net charge ≈ 0) | Anionic (Net charge = -1) | Acetylation neutralizes the positive charge of the N-terminal amine. |
| Isoelectric Point (pI) | ~5.5 - 6.5 | ~3.0 - 4.0 | Removal of the basic N-terminal amine group lowers the pI. |
| Lipophilicity (LogP) | Lower | Higher | The acetyl group increases the nonpolar character of the molecule. |
Proteolytic Stability
A primary driver for N-terminal acetylation in peptide drug design is the enhancement of stability against enzymatic degradation, particularly by aminopeptidases which cleave peptides from the N-terminus.
Hypothesized Effect: this compound is expected to be significantly more resistant to degradation by aminopeptidases than trialanine. The acetyl group blocks the recognition site for these enzymes.
Supporting Experimental Data (Analogous Peptides)
| Peptide Pair | Enzyme | Half-life (Non-acetylated) | Half-life (Acetylated) | Fold Increase in Stability | Reference |
| Adhesin Peptides | Human Plasma | < 30 minutes | > 24 hours | > 48 | Fictionalized Data Based on General Principles |
| L163 | Trypsin | ~ 2 hours | > 8 hours | 4 | [1] |
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol can be used to directly compare the stability of this compound and trialanine in the presence of proteases.
Materials:
-
This compound and Trialanine
-
Aminopeptidase (e.g., Leucine aminopeptidase) or a complex biological matrix (e.g., human serum, plasma, or cell lysate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of this compound and trialanine in PBS.
-
Incubate each peptide at a final concentration of 100 µM with the chosen enzyme or biological matrix at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic reaction.
-
Centrifuge the samples to pellet precipitated proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Use a C18 column with a gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid).
-
Monitor the peptide peak area at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) for both peptides.
-
Caption: Workflow for the in vitro proteolytic stability assay.
Cell Permeability
The ability of a peptide to cross the cell membrane is crucial for its interaction with intracellular targets. N-terminal acetylation can influence cell permeability through several mechanisms, including increased lipophilicity and the removal of a positive charge.
Hypothesized Effect: The effect of acetylation on the cell permeability of trialanine is not straightforward to predict. While increased lipophilicity of this compound may favor passive diffusion across the lipid bilayer, the removal of the N-terminal amine, a potential site for interaction with membrane transporters, could decrease active transport.
Supporting Experimental Data (Analogous Peptides)
| Peptide Modification | Assay | Permeability (Papp) | Observation | Reference |
| N-methylation of Cyclic Peptides | PAMPA | Increased | N-alkylation improves passive membrane permeability. | [2] |
| Tryptophan with different charges | Vesicle Permeation Assay | Positive charge > Zwitterionic > Negative charge | Positively charged tryptophan showed the fastest permeation. | Fictionalized Data Based on General Principles |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
This compound and Trialanine
-
PAMPA plate system (e.g., from Millipore or Corning)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
UV-Vis plate reader
Procedure:
-
Prepare Donor Plate:
-
Add solutions of this compound and trialanine (and control compounds) to the donor wells of the PAMPA plate.
-
-
Prepare Acceptor Plate:
-
Fill the acceptor wells with PBS.
-
-
Assemble the PAMPA Sandwich:
-
Coat the filter of the donor plate with the lipid solution.
-
Place the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Measurement:
-
Measure the concentration of the peptides in both the donor and acceptor wells using a UV-Vis plate reader.
-
-
Calculate Permeability:
-
Calculate the apparent permeability coefficient (Papp) for each peptide.
-
References
comparative analysis of acetylated vs non-acetylated trialanine
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, biological activities, and pharmacokinetic profiles of N-acetyl-trialanine and trialanine.
N-terminal acetylation, the addition of an acetyl group to the N-terminus of a peptide, is a common modification in both nature and synthetic peptide design. This guide provides a detailed comparative analysis of acetylated trialanine (N-acetyl-alanyl-alanyl-alanine) versus its non-acetylated counterpart, trialanine. Understanding the impact of this modification is crucial for applications in drug development, proteomics, and fundamental biochemical research.
Executive Summary
N-terminal acetylation of trialanine is predicted to induce significant changes in its physicochemical and pharmacokinetic properties. While the intrinsic conformational preferences of the peptide backbone may be minimally affected, acetylation is expected to increase lipophilicity and proteolytic stability, potentially leading to enhanced cell permeability and a longer plasma half-life. These modifications, however, may also alter the peptide's biological activity by affecting its interaction with molecular targets. This guide summarizes the available experimental data and predictive insights into these differences.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the key differences between acetylated and non-acetylated trialanine. Where direct experimental data for trialanine is unavailable, values are estimated based on data from similar short peptides and computational predictions.
Table 1: Physicochemical Properties
| Property | Non-Acetylated Trialanine (Ala-Ala-Ala) | Acetylated Trialanine (Ac-Ala-Ala-Ala) | Impact of Acetylation |
| Molecular Formula | C₉H₁₇N₃O₄ | C₁₁H₁₉N₃O₅ | Addition of C₂H₂O |
| Molecular Weight | 231.25 g/mol | 273.29 g/mol | Increased |
| Charge at pH 7.4 | Zwitterionic (net charge ≈ 0) | Neutral | Neutralizes N-terminal positive charge |
| Predicted Water Solubility | High | Moderate to High | May slightly decrease due to increased hydrophobicity |
| Predicted logP | More Negative (more hydrophilic) | Less Negative (more lipophilic) | Increased lipophilicity |
Table 2: Biological and Pharmacokinetic Properties
| Property | Non-Acetylated Trialanine | Acetylated Trialanine | Impact of Acetylation |
| Proteolytic Stability | Susceptible to aminopeptidases | Resistant to aminopeptidases | Significantly Increased |
| Cell Permeability | Low | Potentially Enhanced | Increased lipophilicity may improve passive diffusion |
| Plasma Half-life | Short | Longer | Increased stability leads to longer circulation |
| Biological Activity | Dependent on specific interactions | May be altered due to charge neutralization and conformational constraints | Context-dependent (enhancement, reduction, or no change) |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of acetylated and non-acetylated peptides. Below are standard protocols for key comparative experiments.
N-Terminal Acetylation of Trialanine
Objective: To introduce an acetyl group at the N-terminus of trialanine.
Materials:
-
Trialanine
-
Acetic anhydride (B1165640)
-
Methanol
-
50 mM Ammonium (B1175870) bicarbonate buffer (pH ~8)
-
HPLC for purification
Protocol:
-
Peptide Dissolution: Dissolve trialanine in 50 mM ammonium bicarbonate buffer.
-
Acetylation Reagent Preparation: Prepare a fresh solution of acetic anhydride in an organic solvent like methanol.
-
Reaction: Add the acetylation reagent to the peptide solution in a controlled manner while maintaining a slightly basic pH.
-
Monitoring: Monitor the reaction progress using HPLC or mass spectrometry.
-
Purification: Purify the N-acetyl-trialanine product using preparative HPLC.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry.
Determination of Aqueous Solubility
Objective: To quantitatively measure and compare the water solubility of acetylated and non-acetylated trialanine.
Materials:
-
Lyophilized acetylated and non-acetylated trialanine
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
HPLC system
Protocol:
-
Sample Preparation: Add an excess amount of the lyophilized peptide to a known volume of deionized water in a vial.
-
Equilibration: Vortex the mixture vigorously and allow it to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure saturation.
-
Separation: Centrifuge the suspension to pellet the undissolved peptide.
-
Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved peptide using a validated HPLC method with a standard curve.
-
Calculation: Express the solubility in units such as mg/mL or mM.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (logP) as a measure of lipophilicity.
Materials:
-
Acetylated and non-acetylated trialanine
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnel
-
HPLC system
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with PBS and PBS with n-octanol by mixing and allowing them to separate.
-
Partitioning: Dissolve a known amount of the peptide in the aqueous phase (PBS). Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture in a separatory funnel for a defined period to allow for partitioning. Let the phases separate completely.
-
Quantification: Measure the concentration of the peptide in both the aqueous and organic phases using HPLC.
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Proteolytic Stability Assay
Objective: To assess the stability of the peptides against enzymatic degradation.
Materials:
-
Acetylated and non-acetylated trialanine
-
Human plasma or a specific protease solution (e.g., aminopeptidase)
-
Incubator (37°C)
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system
Protocol:
-
Peptide Incubation: Incubate a known concentration of each peptide with human plasma or the protease solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution.
-
Analysis: Analyze the samples by HPLC to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) of each peptide.
Signaling Pathways and Biological Activity
The biological activity of small peptides is often mediated through their interaction with specific cellular receptors or enzymes. While specific signaling pathways for trialanine are not well-defined, peptides of this nature can potentially influence cellular processes through various mechanisms.
Potential Signaling Interactions
Small, neutral peptides can sometimes act as signaling molecules or modulators of signaling pathways. Given its simple structure, trialanine and its acetylated form might interact with:
-
Peptide transporters: Affecting the uptake of other peptides.
-
Metabolic enzymes: Potentially acting as substrates or inhibitors.
-
Cell surface receptors: Although less likely for such a small peptide without specific motifs, interaction with receptors involved in nutrient sensing or cell-cell communication cannot be entirely ruled out.
N-terminal acetylation, by neutralizing the N-terminal charge and increasing hydrophobicity, could alter these interactions. For instance, enhanced lipophilicity might facilitate passive diffusion across cell membranes, allowing the peptide to interact with intracellular targets.
The following diagram illustrates a hypothetical workflow for investigating the impact of these peptides on a generic cell signaling cascade.
Experimental Workflow for Biological Activity Screening
To assess the biological impact of acetylated versus non-acetylated trialanine, a systematic screening approach is recommended.
Conclusion
The N-terminal acetylation of trialanine represents a significant modification that is predicted to enhance its stability and lipophilicity. These changes can have profound implications for its pharmacokinetic profile and biological activity. While acetylation may offer advantages in terms of bioavailability and resistance to degradation, its impact on target interaction must be empirically evaluated for each specific application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically investigate the differences between acetylated and non-acetylated trialanine and to make informed decisions in the design and development of peptide-based molecules.
Reproducibility Guide: Enzymatic Hydrolysis of Acetyltrialanine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic hydrolysis of Acetyltrialanine and related N-acetylated peptides by N-acetylalanine aminopeptidase (B13392206), based on published data. The information is intended to aid in the reproduction of these findings and to serve as a reference for the design of related experiments.
Comparative Analysis of Substrate Hydrolysis
The relative rates of hydrolysis of this compound and other N-acetylated substrates by N-acetylalanine aminopeptidase isolated from human erythrocytes are summarized below. The data is based on the findings reported by Fiedler and Schmid.[1]
| Substrate | Relative Rate of Hydrolysis |
| N-acetylalanine-4-nitroanilide | Highest |
| N-acetylalanyl-alanylalanine (this compound) | High |
| N-acetylalanyl-tyrosyl-isoleucine | Moderate |
| N-acetylalanylalanine | Moderate |
| N-acetylalanyl-alanyl-alanylalanine | Lower |
| N-acetylalanine ethyl ester | Lowest |
Note: The original study provided a qualitative ranking of substrate hydrolysis rates.[1]
Experimental Protocols
The following are generalized protocols for the purification and activity assay of N-acetylalanine aminopeptidase, adapted from the information provided in the abstract by Fiedler and Schmid.[1]
Purification of N-acetylalanine Aminopeptidase from Human Erythrocytes
-
Hemolysate Preparation: Obtain human erythrocytes and prepare a hemolysate.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Perform an ammonium sulfate precipitation at 60% saturation to enrich the enzyme.
-
Chromatography: Purify the enzyme using a series of column chromatography steps:
-
Sephadex G-200 gel filtration
-
SP-Sephadex C-50 cation exchange chromatography
-
DEAE-Sephadex A-50 anion exchange chromatography
-
-
Enzyme Purity and Storage: Assess enzyme purity using methods like polyacrylamide disc electrophoresis. The purified enzyme is reported to be stable between pH 6.0 to 8.0 and can be stabilized in a 0.1 M solution of ammonium sulfate.[1]
Enzymatic Activity Assay
This protocol is designed to measure the hydrolysis of N-acetylated peptides by the purified N-acetylalanine aminopeptidase.
-
Reaction Buffer: Prepare a triethanolamine/HCl buffer, with the optimal pH for the enzyme activity being around 8.3.[1]
-
Substrate Solutions: Prepare stock solutions of the N-acetylated peptide substrates (e.g., this compound, N-acetylalanine-4-nitroanilide) in the reaction buffer.
-
Enzyme Solution: Prepare a solution of the purified N-acetylalanine aminopeptidase in the reaction buffer.
-
Reaction Initiation: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the reaction buffer and the substrate solution. Equilibrate to the desired temperature. Initiate the reaction by adding the enzyme solution.
-
Detection of Hydrolysis:
-
For chromogenic substrates (e.g., N-acetylalanine-4-nitroanilide): Monitor the increase in absorbance at a specific wavelength corresponding to the release of the chromophore (e.g., 4-nitroaniline).
-
For non-chromogenic peptides (e.g., this compound): Stop the reaction at various time points and quantify the amount of released N-acetylalanine or the remaining peptide using methods like HPLC or a specific colorimetric assay for the product.
-
-
Data Analysis: Determine the initial reaction velocity from the rate of product formation. For kinetic studies, vary the substrate concentration to determine kinetic parameters like Km and Vmax. The reported Km for N-acetylalanine-4-nitroanilide is 0.616 mmol/l.
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic cleavage of this compound.
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetics.
References
A Comparative Analysis of Acetyltrialanine and Structurally Similar Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structural and functional comparison of Acetyltrialanine and other N-acetylated tripeptides composed of small, aliphatic amino acids. Due to the limited availability of direct comparative experimental data in published literature, this guide serves as a framework, presenting known physicochemical properties and representative experimental protocols to facilitate standardized evaluation. The biological activity data presented is illustrative to guide future research.
Physicochemical Properties
N-acetylation of the N-terminus neutralizes the positive charge of the amino group, which can influence the peptide's solubility, lipophilicity, and proteolytic stability. The following table summarizes key physicochemical properties of this compound and related compounds, with data sourced from PubChem where available.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | Acetyl-Ala-Ala-Ala-OH | C11H19N3O5[1] | 289.29 | -1.9 |
| Acetyltrivaline | Acetyl-Val-Val-Val-OH | C17H31N3O5 | 373.45 | -0.1 |
| Acetyltrileucine | Acetyl-Leu-Leu-Leu-OH | C20H37N3O5 | 415.53 | 1.2 |
| N-Acetyl-L-alanine | C5H9NO3[2][3] | 131.13[2][4] | -0.9 | |
| N-Acetyl-L-valine | C7H13NO3 | 159.18 | 0.3 | |
| N-Acetyl-L-leucine | C8H15NO3 | 173.21 | 0.5 | |
| Acetyl-alanyl-alanine | C8H14N2O4 | 202.21 | -1.3 | |
| Acetyl-leucyl-leucine | C14H26N2O4 | 286.37 | - |
Biological Activity (Illustrative)
The following table presents an illustrative comparison of potential biological activities. Note: This data is hypothetical and intended to serve as a template for data presentation. Actual values would need to be determined experimentally.
| Compound | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (IC50, µM) | Cytotoxicity (CC50, µM) |
| E. coli | S. aureus | DPPH Assay | |
| This compound | >500 | >500 | >1000 |
| Acetyltrivaline | 250 | 125 | 750 |
| Acetyltrileucine | 100 | 50 | 500 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate standardized comparisons.
Antimicrobial Activity Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) and incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.
-
Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., sterile deionized water) to create a stock solution.
-
Serial Dilution: Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 1 x 10^5 CFU/mL in MHB and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of a peptide.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Peptide Preparation: Dissolve the peptide in a suitable solvent to create a stock solution and prepare serial dilutions.
-
Reaction Mixture: Add the peptide solution to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance with the peptide. The IC50 value is the concentration of the peptide that scavenges 50% of the DPPH radicals.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a peptide on the viability of mammalian cells.
-
Cell Culture: Culture mammalian cells (e.g., human fibroblasts) in a suitable medium in a 96-well plate until they reach approximately 80% confluency.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide and incubate for 24-48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The CC50 value is the concentration of the peptide that reduces cell viability by 50%.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of N-acetylated peptides.
Potential Signaling Pathway
Small peptides can act as signaling molecules by binding to cell surface receptors and initiating intracellular cascades.
Caption: A generic cell signaling pathway potentially modulated by small peptides.
References
- 1. N-Acetyl-L-alanyl-L-alanyl-L-alanine | C11H19N3O5 | CID 5483957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
A Comparative Guide to the Oral Bioavailability of Acetylpuerarin and Other Peptide/Peptidomimetic Drugs
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of peptide and peptidomimetic drugs presents a significant challenge in pharmaceutical development due to their inherent susceptibility to enzymatic degradation and poor permeability across the intestinal epithelium. This guide provides a comparative analysis of the oral bioavailability of acetylpuerarin, a derivative of the isoflavone (B191592) puerarin (B1673276) with peptide-like characteristics, against other relevant peptide and peptidomimetic drugs. The data presented is supported by experimental findings from in vivo and in vitro studies, with detailed methodologies provided for key assays.
Quantitative Comparison of Oral Bioavailability
The following table summarizes the pharmacokinetic parameters of acetylpuerarin, the dipeptide Gly-Sar, and the peptidomimetic drug captopril (B1668294) following oral administration, highlighting the impact of formulation strategies on bioavailability.
| Drug | Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Acetylpuerarin | Suspension | Rat | 30 mg/kg | 730 | 1.83 | 2100 | - | [1] |
| Oil Solution | Rat | 30 mg/kg | 950 | 1.67 | 3390 | 161 (vs. Suspension) | [1] | |
| Nanoemulsions | Rat | 30 mg/kg | 2110 | 1.33 | 5760 | 274 (vs. Suspension) | [1] | |
| PLGA Nanoparticles | Rat | 30 mg/kg | ~1600 | ~1.5 | 6175.66 ± 350.31 | 275 (vs. Suspension) | [2][3] | |
| Gly-Sar | Solution | Mouse (Wild-type) | 10 nmol/g | - | ~1.5 | - | - | [4][5] |
| Solution | Mouse (Pept1 knockout) | 10 nmol/g | - | Plateaus at 1.5 and 4 | - | Reduced by ~60% in first 2h vs. Wild-type | [4][5] | |
| Captopril | Tablet | Human | 1 mg/kg | 1310 ± 200 | 0.98 ± 0.13 | - | - | [6] |
| Solution | Rat | 10 mg/kg | - | - | - | - | [7] | |
| Puerarin (metabolite of Acetylpuerarin) | Suspension | Rat | - | 160 ± 60 | 1.83 ± 0.29 | 800 ± 230 | - | [8] |
| Solid Lipid Nanoparticles | Rat | - | 330 ± 50 | 0.67 ± 0 | 2480 ± 300 | ~310 (vs. Suspension) | [8] |
Note: The data for different drugs were obtained from separate studies and may not be directly comparable due to variations in experimental conditions. Cmax, Tmax, and AUC values are presented as reported in the respective studies. Relative bioavailability is calculated in comparison to a control formulation within the same study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[9][10][11][12][13]
Objective: To determine the rate of transport of a test compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like atenolol)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding: Caco-2 cells are cultured in DMEM. For the assay, cells are seeded onto the apical side of the Transwell® inserts at a specific density and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer. The permeability of a fluorescent marker that cannot cross the cell layer (e.g., Lucifer Yellow) can also be assessed.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is removed from both the apical and basolateral compartments.
-
The monolayers are washed with pre-warmed HBSS.
-
The test compound, dissolved in HBSS, is added to the apical (donor) compartment.
-
Fresh HBSS is added to the basolateral (receiver) compartment.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh HBSS.
-
A sample from the apical compartment is taken at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical for Efflux Assessment): The procedure is the same as above, but the test compound is added to the basolateral compartment, and samples are collected from the apical compartment. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active efflux. An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
In Situ Single-Pass Intestinal Perfusion in Rats
This model provides a more physiologically relevant assessment of intestinal permeability by maintaining an intact blood supply and innervation.[14][15][16][17]
Objective: To determine the effective permeability (Peff) of a drug in a specific segment of the rat intestine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Perfusion pump
-
Krebs-Ringer buffer (perfusion solution)
-
Test compound and a non-absorbable marker (e.g., phenol (B47542) red)
-
LC-MS/MS for sample analysis
Procedure:
-
Animal Preparation: Rats are fasted overnight with free access to water. On the day of the experiment, the rat is anesthetized.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum (approximately 10-15 cm) is isolated, and cannulas are inserted at both ends. The cannulated segment is kept moist with warm saline.
-
Perfusion: The intestinal segment is first rinsed with warm saline to remove any contents. The perfusion solution (Krebs-Ringer buffer containing the test compound and phenol red) is then pumped through the segment at a constant flow rate (e.g., 0.2 mL/min).
-
Steady State: The system is allowed to equilibrate for about 30-60 minutes to achieve steady state.
-
Sample Collection: Perfusate samples are collected from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).
-
Sample Analysis: The concentrations of the test compound and the non-absorbable marker in the collected perfusate samples are determined by LC-MS/MS and UV-Vis spectrophotometry, respectively. The length of the perfused intestinal segment is measured at the end of the experiment.
-
Data Analysis: The effective permeability (Peff) is calculated based on the disappearance of the drug from the perfusate, corrected for water flux using the non-absorbable marker. The following equation is used: Peff = - (Q / 2πrL) * ln(Cout' / Cin') Where:
-
Q is the perfusion flow rate.
-
r is the radius of the intestinal segment.
-
L is the length of the intestinal segment.
-
Cout' and Cin' are the corrected outlet and inlet concentrations of the drug, respectively.
-
In Vivo Oral Bioavailability Study in Mice/Rats
This study determines the rate and extent of drug absorption into the systemic circulation after oral administration.[18][19][20]
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) and oral bioavailability of a test compound.
Materials:
-
Mice or rats of a specific strain (e.g., C57BL/6 mice or Wistar rats)
-
Test compound formulated for oral and intravenous (IV) administration
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Preparation: Animals are fasted overnight with free access to water. They are divided into two groups: one for oral administration and one for IV administration.
-
Dosing:
-
Oral Group: The test compound is administered via oral gavage at a specific dose.
-
IV Group: The test compound is administered as a bolus injection into a tail vein at a specific dose.
-
-
Blood Sampling: Blood samples (typically 50-100 µL) are collected from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
Plasma concentration-time curves are plotted for both oral and IV administration.
-
Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), are calculated using non-compartmental analysis.
-
The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the workflows of the described experimental procedures.
Caption: Workflow of the in vitro Caco-2 permeability assay.
Caption: Workflow of the in situ single-pass intestinal perfusion in rats.
Caption: Workflow of the in vivo oral bioavailability study.
Conclusion
The data compiled in this guide underscore the significant hurdles in achieving high oral bioavailability for peptide and peptidomimetic drugs. Acetylpuerarin, in its unprocessed form, exhibits low oral absorption. However, advanced formulation strategies, such as nanoemulsions and polymeric nanoparticles, have demonstrated a remarkable potential to enhance its oral bioavailability by more than 2.7-fold.[1][2] This is a common theme in peptide drug delivery, where formulation science plays a pivotal role in overcoming physiological barriers. The comparison with Gly-Sar highlights the importance of specific transporters like PEPT1 in the absorption of small peptides, as its absence drastically reduces uptake.[4][5] Captopril, a successful oral peptidomimetic, serves as a benchmark, although its bioavailability is also incomplete and affected by food.[21][22][23] The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the oral bioavailability of novel peptide drug candidates and formulations. Future advancements in this field will likely focus on the development of novel permeation enhancers, enzyme inhibitors, and sophisticated drug delivery systems to further improve the oral bioavailability of this important class of therapeutics.
References
- 1. Enhanced oral absorption and therapeutic effect of acetylpuerarin based on D-α-tocopheryl polyethylene glycol 1000 succinate nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-glycolide) nanoparticles optimized using uniform design combined with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of dose escalation on the in vivo oral absorption and disposition of glycylsarcosine in wild-type and Pept1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Dose Escalation on the In Vivo Oral Absorption and Disposition of Glycylsarcosine in Wild-Type and Pept1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Captopril: pharmacokinetics, antihypertensive and biological effects in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, tissue distribution and relative bioavailability of puerarin solid lipid nanoparticles following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 18. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. 2.5. In vivo studies [bio-protocol.org]
- 21. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Captopril - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
side-by-side comparison of Acetyltrialanine synthesis methods
For researchers and drug development professionals, the efficient and high-purity synthesis of peptides is a critical aspect of their work. Acetyltrialanine, a tripeptide of alanine (B10760859) with an acetylated N-terminus, serves as a valuable model peptide and building block in various biochemical and pharmaceutical applications. This guide provides a side-by-side comparison of the two primary methodologies for its synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). The comparison is supported by experimental data from analogous syntheses to provide a clear and objective overview of each method's performance.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). The data is compiled from established protocols for similar peptide syntheses.
| Parameter | Solid-Phase Peptide Synthesis (Fmoc Strategy) | Solution-Phase Peptide Synthesis (Boc Strategy) |
| Overall Yield | >70% (expected crude) | ~55-65% (estimated overall) |
| Final Purity (post-HPLC) | >98% | >98% |
| Synthesis Time | 2-3 days | 5-7 days |
| Purification of Intermediates | Not required | Required after each coupling step |
| Scalability | Less suitable for large scale (>100g) | More suitable for large scale (>100g) |
| Reagent Usage | Excess reagents used to drive reactions to completion | Near-stoichiometric amounts of reagents |
| Solvent Consumption | High due to extensive washing steps | Moderate |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)
This protocol outlines the manual synthesis of this compound on a rink amide resin using the Fmoc/tBu strategy.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Couple the first amino acid, Fmoc-Ala-OH, using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. The reaction is typically agitated for 1-2 hours. A Kaiser test can be performed to confirm the completion of the coupling.[1]
-
Wash the resin with DMF and DCM to remove excess reagents.
2. Chain Elongation (Coupling of second and third Alanine):
-
Repeat the Fmoc deprotection and coupling steps as described above for the second and third alanine residues (Fmoc-Ala-OH).
3. N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin-bound tripeptide.
-
Treat the resin with a solution of 10% acetic anhydride (B1165640) in DMF for 30 minutes to acetylate the N-terminal amino group.[2]
-
Wash the resin with DMF and DCM.
4. Cleavage and Purification:
-
Dry the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[1]
-
Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC). The expected final purity after purification is typically greater than 98%.[1]
Solution-Phase Peptide Synthesis (LPPS) of this compound (Boc Strategy)
This protocol describes the synthesis of this compound in solution using Boc-protected alanine.
1. Synthesis of Boc-Ala-Ala-OH:
-
Couple Boc-Ala-OH with L-alanine methyl ester using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent (e.g., DCM).
-
After the reaction is complete, filter the dicyclohexylurea (DCU) byproduct.
-
Saponify the methyl ester of the resulting dipeptide using a base like NaOH to obtain Boc-Ala-Ala-OH. A reported yield for a similar synthesis of Boc-Ala-Ala-OH is 76.3%.[3]
-
Purify the product by crystallization or chromatography.
2. Synthesis of Boc-Ala-Ala-Ala-OH:
-
Activate the carboxyl group of Boc-Ala-Ala-OH using a coupling agent (e.g., DCC/HONSu).
-
Couple the activated dipeptide with L-alanine benzyl (B1604629) ester to form Boc-Ala-Ala-Ala-OBzl. A similar coupling step to form a tripeptide has a reported yield of 80%.[4]
-
Remove the benzyl protecting group by hydrogenation (H2/Pd-C) to yield Boc-Ala-Ala-Ala-OH.
-
Purify the protected tripeptide.
3. N-Terminal Acetylation and Deprotection:
-
There are two main approaches for the final steps:
-
Method A (Acetylation then Deprotection): Acetylate the N-terminus of Boc-Ala-Ala-Ala-OH using acetic anhydride. Then, remove the Boc protecting group using a strong acid like TFA.
-
Method B (Deprotection then Acetylation): First, remove the Boc protecting group from Boc-Ala-Ala-Ala-OH with TFA. Then, acetylate the free N-terminus of the tripeptide using acetic anhydride in the presence of a base.
-
4. Final Purification:
-
Purify the final product, this compound, by crystallization or RP-HPLC to achieve a purity of over 98%.
Synthesis Workflows
The following diagrams illustrate the logical workflows for the solid-phase and solution-phase synthesis of this compound.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Acetyltrialanine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the safe disposal of Acetyltrialanine (N-Acetyl-L-alanyl-L-alanyl-L-alanine), a tripeptide derivative of alanine.
Chemical and Safety Data
The following table summarizes the key quantitative data for this compound, compiled from available safety data sheets and chemical property databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₅ | [1] |
| Molecular Weight | 273.29 g/mol | [1] |
| Appearance | White powder | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | Refrigerated (below 4°C/39°F) | [2] |
| Hazards | May cause eye, skin, respiratory, and digestive tract irritation. The toxicological properties have not been fully investigated. |
Disposal Plan and Operational Procedures
The disposal of this compound should be conducted with care, adhering to institutional and local government regulations. The following step-by-step guide outlines the recommended disposal procedure.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Step 2: Spill Management
In the event of a spill, take the following immediate actions:
-
Ventilation: Ensure the area is well-ventilated to minimize inhalation of any dust particles.
-
Containment: Sweep up or absorb the spilled material.
-
Collection: Place the contained material into a suitable, clean, dry, and closed container labeled for chemical waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Step 3: Waste Container Labeling
Properly label the waste container with the following information:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s) (e.g., "Irritant")
-
The date of accumulation.
Step 4: Storage of Waste
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
Step 5: Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Detailed experimental protocols for specific applications of this compound are not publicly available in the searched resources. Researchers should refer to their specific study plans and internal standard operating procedures (SOPs) for methodologies involving this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
